Technical Documentation Center

(R)-N-Methylpiperidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-N-Methylpiperidin-3-amine

Core Science & Biosynthesis

Foundational

Physicochemical properties and stability profile of (R)-N-Methylpiperidin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties and Stability Profile of (R)-N-Methylpiperidin-3-amine Introduction (R)-N-Methylpiperidin-3-amine is a chiral synthetic building block of significant interest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Stability Profile of (R)-N-Methylpiperidin-3-amine

Introduction

(R)-N-Methylpiperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a bifunctional molecule featuring both a secondary amine within a piperidine ring and a primary exocyclic amine, it offers versatile handles for the synthesis of complex molecular architectures. Its stereochemistry is a critical attribute, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential physicochemical properties and the stability profile of (R)-N-Methylpiperidin-3-amine, offering field-proven insights and detailed experimental protocols to ensure its proper handling, characterization, and application.

Part 1: Physicochemical Characterization

A thorough understanding of a molecule's physicochemical properties is the bedrock of successful drug development. These parameters govern everything from reaction kinetics and formulation design to absorption, distribution, metabolism, and excretion (ADME) profiles.

Core Properties Summary

The fundamental properties of (R)-N-Methylpiperidin-3-amine are summarized below. It is important to note that several of these values are calculated based on its structure and may require experimental verification for definitive characterization.

PropertyValueSource
Molecular Formula C₆H₁₄N₂[2][3][4]
Molecular Weight 114.19 g/mol [2][3][4]
CAS Number 1001353-92-9[2][3][4]
Appearance Liquid[3]
Boiling Point 136.5 ± 8.0 °C (at 760 Torr, Calculated)[4][5]
Density 0.912 ± 0.06 g/cm³ (Calculated)[4]
Solubility Freely soluble (303 g/L at 25 °C, Calculated)[4]
logP (Octanol/Water) -0.1 (Calculated)[2]
Key Physicochemical Insights
  • Solubility and Lipophilicity (logP): The calculated high aqueous solubility is consistent with the presence of two amine groups capable of hydrogen bonding and protonation in aqueous media.[4] The negative calculated logP value of -0.1 suggests the compound is hydrophilic, favoring partitioning into aqueous phases over lipid phases.[2] This hydrophilicity is advantageous for formulating aqueous solutions but may present challenges for passive diffusion across biological membranes, a key consideration in drug design.

Identity and Chiral Purity Determination

Confirming the identity and, most critically, the enantiomeric purity of (R)-N-Methylpiperidin-3-amine is a non-negotiable step in its use for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its robustness and versatility.[1]

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Dissolve Amine Sample (1 mg/mL in mobile phase co-solvent) prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto Chiral Stationary Phase (CSP) (e.g., polysaccharide-based column) prep2->hplc1 hplc2 Isocratic Elution (e.g., Hexane/Isopropanol mixture) hplc1->hplc2 hplc3 UV or MS Detection hplc2->hplc3 data1 Integrate peaks for (R) and (S) enantiomers hplc3->data1 data2 Calculate Enantiomeric Excess (% ee) % ee = [([R] - [S]) / ([R] + [S])] * 100 data1->data2

Caption: Workflow for Chiral Purity Analysis.

Rationale: This protocol is designed to separate the (R) and (S) enantiomers based on their differential interactions with a chiral stationary phase (CSP). The choice of a polysaccharide-based CSP is common for amine separations.[7] Isocratic elution provides consistent and reproducible separation conditions.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, 30% 2-propanol in hexane (v/v).[7] Filter the mobile phase through a 0.22 µm filter and degas thoroughly.

  • Sample Preparation: Accurately weigh and dissolve the (R)-N-Methylpiperidin-3-amine sample in the mobile phase co-solvent (2-propanol) to a final concentration of approximately 1 mg/mL. Filter the solution using a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV or Mass Spectrometric (MS) detector.

    • Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak® series).

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: Room temperature or controlled at 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS for higher sensitivity and specificity.

  • Analysis: Inject the prepared sample. The two enantiomers should elute as distinct peaks.

  • Quantification: Integrate the peak areas of the (R)-enantiomer (major peak) and the (S)-enantiomer (minor impurity peak). Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A resolution (Rs) of >1.5 between the two peaks is desired for robust quantification.[1]

Part 2: Stability Profile and Degradation Pathways

Stability testing is a critical regulatory requirement that provides insight into how the quality of a drug substance varies over time under the influence of environmental factors.[8] Forced degradation studies are intentionally aggressive to rapidly identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10]

Intrinsic Stability and Recommended Storage

(R)-N-Methylpiperidin-3-amine, like many aliphatic amines, is susceptible to degradation.

  • Recommended Storage: The compound should be stored at 2-8°C, sealed in a dry environment, and protected from light.[3]

  • Justification:

    • Low Temperature (2-8°C): Minimizes the rate of potential degradation reactions.[11]

    • Sealed & Dry: Amines can be hygroscopic, absorbing moisture from the air which can lead to hydrolysis or act as a medium for other reactions.[11] Inert gas (e.g., nitrogen or argon) backfilling is recommended for long-term storage.

    • Protect from Light: Photolytic degradation is a common pathway for many organic molecules.

    • Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing agents.[12] Thermal decomposition can produce hazardous fumes, including carbon monoxide and nitrogen oxides.[13]

Forced Degradation: Unveiling Potential Liabilities

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways.[14] A target degradation of 5-20% is often ideal to ensure that degradation products are formed at detectable levels without excessively consuming the parent compound.[8]

Based on the chemical structure and literature on related N-methylpiperidine derivatives, the following degradation pathways are plausible under forced degradation conditions.

G cluster_hydrolysis cluster_oxidation cluster_thermal parent (R)-N-Methylpiperidin-3-amine N-Methyl (tertiary) Amine (primary) Piperidine Ring hydro_prod Ring-Opened Products parent->hydro_prod Extreme pH ox_prod1 N-Oxide parent:N_tert->ox_prod1 Oxidation ox_prod2 N-Demethylated Product parent:N_tert->ox_prod2 Oxidative Demethylation ox_prod3 Ring Oxidation Products (e.g., Lactams) parent->ox_prod3 Oxidation therm_prod Decomposition Products (CO, NOx) parent->therm_prod High Heat

Caption: Potential Degradation Pathways.

  • Acid/Base Hydrolysis: While generally stable, extreme pH and high temperatures could potentially promote ring-opening of the piperidine moiety, although this is less common for simple piperidines compared to those with activating groups.[15]

  • Oxidation: This is a highly probable degradation pathway.

    • N-Oxidation: The tertiary nitrogen of the piperidine ring is susceptible to oxidation to form the corresponding N-oxide.

    • N-Demethylation: Oxidative removal of the N-methyl group is a known metabolic and chemical degradation pathway for N-methylated cyclic amines.[16]

    • Ring Oxidation: Oxidation at the carbon alpha to the tertiary nitrogen can form an iminium intermediate, which could subsequently be hydrolyzed to form lactams or other ring-opened products.[17]

  • Thermal Degradation: At high temperatures, decomposition is expected, leading to fragmentation of the molecule and the release of nitrogen oxides.[13]

  • Photodegradation: Exposure to UV light could provide the energy to initiate radical-based degradation reactions.

Rationale: This protocol systematically evaluates the stability of the compound under various stress conditions as recommended by ICH guidelines.[8] A validated stability-indicating HPLC method is required to separate the parent compound from all potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of (R)-N-Methylpiperidin-3-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C for a specified time (e.g., 2, 6, 12, 24 hours). After stressing, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C for the same time intervals. Neutralize with 0.1 N HCl after stressing.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature, protected from light, for the specified time intervals.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80-100 °C) for a set period. Also, heat the stock solution under reflux.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • For each time point and condition, withdraw an aliquot of the stressed sample.

    • If necessary, dilute the sample to the target concentration for analysis.

    • Analyze all samples (including an unstressed control) using a validated stability-indicating HPLC-UV/MS method.

  • Data Interpretation:

    • Calculate the percentage of the remaining parent compound.

    • Examine the chromatograms for the appearance of new peaks (degradation products).

    • Use the MS data to obtain the mass of the degradation products to help elucidate their structures.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the sum of the degradation product peaks.

Conclusion

(R)-N-Methylpiperidin-3-amine is a valuable chiral intermediate whose successful application hinges on a detailed understanding of its physicochemical properties and stability. Its hydrophilic nature and dual basic centers are defining characteristics that must be considered in synthetic and formulation strategies. The compound's stability is a key quality attribute, requiring careful handling under controlled storage conditions (2-8°C, dry, dark) to mitigate degradation. The potential for oxidative degradation, particularly N-demethylation and N-oxidation, represents the most significant chemical liability. Rigorous analytical control, especially for chiral purity, and a comprehensive understanding of its degradation profile through forced degradation studies are imperative for any researcher, scientist, or drug development professional aiming to utilize this building block in a regulated environment.

References

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed.
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ACS Publications.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate.
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate.
  • [(1-Methylpiperidin-3-yl)methyl]amine. ChemScene.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • (3R)-1-Methylpiperidin-3-amine dihydrochloride. PubChem.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
  • (R)-1-methylpiperidin-3-amine. PubChem.
  • (R)-1-Methylpiperidin-3-amine. Sigma-Aldrich.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. PMC.
  • (R)-1-Methylpiperidin-3-amine [CAS# 1001353-92-9]. chemBlink.
  • N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride. EvitaChem.
  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality.
  • N-Methylpiperidine. Jubilant Ingrevia.
  • N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (dihydrochloride) SDS. MedChemExpress.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Continuous flow-mode synthesis of (chiral) amines with transaminase. DIAL@UCLouvain.
  • Cas 4606-66-0,Methyl-(1-Methyl-piperidin-3-yl). LookChem.
  • CAS 626-67-5: N-Methylpiperidine. CymitQuimica.
  • Forced Degradation – A Review.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
  • Step-Efficient Access to Chiral Primary Amines. ResearchGate.
  • (R)-1-Methylpiperidin-3-amine. American Elements.
  • (R)-N-Methylpiperidin-3-amine. BLDpharm.
  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC.
  • (3R)-1-benzyl-N-methylpiperidin-3-amine — Chemical Substance Information. NextSDS.
  • (R)-1-Methylpiperidin-3-amine. Aaron Chemicals.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Structural and Stereochemical Analysis of (R)-N-Methylpiperidin-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (R)-N-Methylpiperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Methylpiperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its three-dimensional structure and, specifically, the absolute configuration at the C3 stereocenter, are critical determinants of its biological activity and interaction with target macromolecules. This guide provides a comprehensive, in-depth overview of the essential analytical methodologies required to unequivocally confirm the chemical structure, stereochemical integrity, and enantiomeric purity of this compound. We move beyond procedural descriptions to explore the underlying principles and causal logic behind experimental design, data interpretation, and method validation. This document details a multi-technique, logic-driven workflow encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Each section presents not only the "how" but the "why," offering field-proven insights to empower researchers in their analytical endeavors.

The Imperative of Stereochemical Precision in Drug Development

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental factor governing its interaction with the inherently chiral environment of biological systems, such as enzymes and receptors.[1][2] For chiral molecules like (R)-N-Methylpiperidin-3-amine, the two enantiomers—(R) and (S)—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects.[2][5]

Consequently, regulatory bodies and the principles of modern drug design mandate the development of single-enantiomer drugs unless a compelling therapeutic rationale for a racemic mixture exists.[5] This places a profound responsibility on analytical scientists to not only confirm the chemical identity of a compound but to rigorously establish its absolute configuration and enantiomeric purity. This guide is structured to provide the technical foundation for achieving this critical objective for (R)-N-Methylpiperidin-3-amine.

Foundational Structural Elucidation

Before interrogating the stereochemistry, the foundational chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques that probe the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C). For a molecule like (R)-N-Methylpiperidin-3-amine, NMR confirms the presence of the piperidine ring, the N-methyl group, the primary amine, and their relative connectivity.[6]

2.1.1 Predicted Spectral Features

  • ¹H NMR: The spectrum is expected to show a complex multiplet region for the diastereotopic piperidine ring protons. The N-methyl group should appear as a singlet, typically in the 2.0-2.5 ppm range. The proton on the chiral center (C3) will be a multiplet, and the protons of the primary amine (-NH₂) may appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will show distinct signals for each of the six carbon atoms. The chemical shifts are influenced by their proximity to the nitrogen atoms.[7] Based on data for similar piperidine structures, the expected chemical shifts can be estimated.[8]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale & Key Observations
N-CH₃~2.2 - 2.4 (singlet)~42 - 46Characteristic singlet for a methyl group on a saturated amine.
C3-H (methine)~2.6 - 3.0 (multiplet)~50 - 55The proton on the chiral center, coupled to adjacent CH₂ groups.
Piperidine Ring CH₂~1.4 - 3.1 (complex multiplets)~25 - 60Overlapping signals from the C2, C4, C5, and C6 positions. 2D NMR (COSY, HSQC) is essential for unambiguous assignment.[6]
NH₂Variable (broad singlet)N/AExchangeable protons; signal may broaden or disappear upon D₂O shake.

2.1.2 Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of (R)-N-Methylpiperidin-3-amine in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄). Causality: The choice of solvent is critical. CDCl₃ is standard, but using D₂O can help identify exchangeable amine protons as their signal will disappear.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum.

  • 2D NMR (Recommended): To resolve signal overlap, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

  • Data Processing: Process the Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for preserving the molecular ion.

2.2.1 Expected Fragmentation Pattern

  • Precursor Ion: In positive ion mode ESI-MS, the expected precursor ion is the protonated molecule, [M+H]⁺, at m/z 115.12.[9]

  • Key Fragments: Tandem MS (MS/MS) of the m/z 115 ion would likely involve α-cleavage, a dominant pathway for aliphatic amines.[10][11] This involves the cleavage of a C-C bond adjacent to the nitrogen, leading to stable iminium ions. Ring-opening fragmentation is also a characteristic pathway for piperidine derivatives.[10]

Definitive Stereochemical Analysis

While NMR and MS confirm the molecular structure, they cannot differentiate between enantiomers. The following techniques are essential for determining the absolute configuration and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for determining the enantiomeric purity (or enantiomeric excess, % ee) of a chiral compound.[12] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[13]

3.1.1 The Principle of Chiral Recognition

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective.[14][15] These phases offer a combination of interaction modes, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for chiral recognition.

3.1.2 Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Column Selection (Starting Point): A column such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point for primary and secondary amines.[14]

  • Mobile Phase Optimization:

    • System: Normal Phase (e.g., Hexane/Isopropanol or Hexane/Ethanol).

    • Additive: A small amount of an amine modifier (e.g., 0.1% diethylamine or ethanesulfonic acid) is critical. Causality: The basic amine analyte can interact strongly with residual acidic sites on the silica support, causing poor peak shape and long retention times. The additive competes for these sites, improving chromatographic performance.[16]

  • Method Validation (Self-Validating System):

    • Racemic Standard: First, inject a racemic (50:50) mixture of N-Methylpiperidin-3-amine. This is a mandatory step to prove the method is capable of separation and to identify the retention times of both the (R) and (S) enantiomers.

    • System Suitability: The resolution between the two enantiomeric peaks should be ≥ 1.5 to ensure baseline separation for accurate quantification.

  • Sample Analysis: Inject the (R)-N-Methylpiperidin-3-amine sample under the optimized conditions.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

X-Ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a molecule.[17][18] It provides a three-dimensional model of the molecule as it exists in the crystal lattice.

3.2.1 Principle of Absolute Configuration Determination

The technique relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to determine the absolute arrangement of atoms in space.[18] For a light-atom molecule like (R)-N-Methylpiperidin-3-amine, obtaining a reliable Flack parameter (the statistical indicator of absolute structure) can be challenging. An effective strategy is to form a salt with a chiral counter-ion containing a heavier atom (e.g., (R)-mandelic acid or a brominated acid), which enhances the anomalous scattering effect.[19]

3.2.2 Experimental Workflow

The workflow for X-ray crystallography is a specialized process that requires careful execution.

xray_workflow cluster_0 Experimental Phase cluster_1 Data Processing & Structure Solution cluster_2 Validation & Reporting crystal 1. Crystal Growth (Slow evaporation, vapor diffusion) mount 2. Crystal Mounting & Screening crystal->mount diffractometer 3. Data Collection (X-ray Diffractometer) mount->diffractometer reduction 4. Data Reduction & Integration diffractometer->reduction solve 5. Structure Solution (Direct methods or Patterson) reduction->solve refine 6. Structure Refinement solve->refine abs_config 7. Absolute Configuration (Flack Parameter Analysis) refine->abs_config report 8. Final Report & CIF File abs_config->report

Workflow for Single-Crystal X-ray Diffraction.
Chiroptical Spectroscopy

Methods like Circular Dichroism (CD) provide complementary information about a molecule's chirality. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[20] While direct CD analysis of (R)-N-Methylpiperidin-3-amine may yield weak signals, derivatization with a chromophoric agent can produce strong, predictable CD signals (exciton-coupled CD), which can be used to assign the absolute configuration.[20][21] This technique is particularly powerful for high-throughput screening applications.[22]

Integrated Analytical Workflow for Complete Characterization

No single technique provides all the necessary information. A logical, integrated workflow is required for the complete and robust characterization of (R)-N-Methylpiperidin-3-amine. This ensures identity, purity, and stereochemical integrity are all confirmed.

integrated_workflow cluster_structure Structural Confirmation cluster_stereo Stereochemical Analysis start Sample of (R)-N-Methylpiperidin-3-amine nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (ESI-MS/MS) start->ms hplc Chiral HPLC start->hplc Parallel Analysis xray X-Ray Crystallography (Optional Gold Standard) start->xray If Required decision Data Concordant? nmr->decision ms->decision hplc->decision xray->decision pass Final Certificate of Analysis: Structure & Stereochemistry Confirmed decision->pass Yes fail Investigate Discrepancy: Re-synthesis or Re-purification decision->fail No

Integrated workflow for structural and stereochemical validation.

Conclusion

The structural and stereochemical analysis of (R)-N-Methylpiperidin-3-amine is a multi-faceted process that demands a rigorous and orthogonal analytical approach. The combination of NMR and MS provides an unassailable confirmation of the molecule's constitution and connectivity. Chiral HPLC serves as a precise and reliable tool for quantifying enantiomeric purity, a critical parameter for any pharmaceutical intermediate. For the ultimate, unambiguous assignment of the (R) configuration, single-crystal X-ray crystallography remains the definitive method. By following the integrated workflow presented in this guide, researchers and drug development professionals can ensure the highest level of scientific integrity and confidence in the quality of their chiral materials, paving the way for successful and safe therapeutic development.

References

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular Dichroism: Principles and Applications. Wiley-VCH. (URL: [Link])

  • Cholli, A., & Pennino, D. (1991). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 45(6), 1035-1038.[6] (URL: [Link])

  • Gholami, H., & Reibenspies, J. H. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Molecules, 17(12), 14045-14055.[21] (URL: [Link])

  • Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1-12. (URL: [Link])

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577.[23] (URL: [Link])

  • Leeman, D., et al. (2018). Absolute Configuration of Pharmaceutical Research Compounds Determined by X-ray Powder Diffraction. Crystal Growth & Design, 18(8), 4448-4453.[19] (URL: [Link])

  • Leung, D., & Anslyn, E. V. (2012). Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science, 3(1), 156-161.[22] (URL: [Link])

  • McConnell, O. J., & Smith, S. W. (2006). Stereochemistry in Drug Action. Innovations in Clinical Neuroscience, 3(6), 26-31.[1] (URL: [Link])

  • Mosher, H. S., & Dale, J. A. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. (URL: [Link])

  • Sager, O. (2017). A review of drug isomerism and its significance. Asian Journal of Pharmaceutical and Clinical Research, 10(4), 54-57.[4] (URL: [Link])

  • Son, S. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-200.[14] (URL: [Link])

  • Tiritan, M. E., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5966.[12] (URL: [Link])

  • Wenzel, T. J. (2013). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Symmetry, 5(2), 223-247.[24] (URL: [Link])

  • Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 7(1), 1058.[2] (URL: [Link])

  • Phenomenex Inc. (n.d.). Chiral HPLC Column. Phenomenex.[13] (URL: [Link])

  • Zhang, Y., & Liu, G. (2020). Stereochemistry determination by experimental and computational spectroscopy. Magnetic Resonance Letters, 1(1), 1-10.[25] (URL: [Link])

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex.[15] (URL: [Link])

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 183-188.[16] (URL: [Link])

  • Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.[5] (URL: [Link])

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. (URL: [Link])

  • Howard, J. A. K., & Flack, H. D. (2014). The use of X-ray crystallography to determine absolute configuration. Acta Crystallographica Section A: Foundations and Advances, 70(1), 1-17.[18] (URL: [Link])

  • Anslyn, E. V., et al. (2012). A multicomponent assembly for chiral amine recognition and rapid ee determination. Chemical Science, 3(1), 156-161.[26] (URL: [Link])

  • Riguera, R., et al. (1997). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron: Asymmetry, 8(10), 1639-1642.[27] (URL: [Link])

  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9034-9041.[28] (URL: [Link])

  • LibreTexts. (2021). 4: Stereochemistry. Chemistry LibreTexts.[29] (URL: [Link])

  • Geneste, P., & Kamenka, J. M. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1437-1440.[7] (URL: [Link])

  • NanoImaging Services. (2022). Absolute Configuration Determination of Pharmaceutical Crystalline Powders by MicroED Via Chiral Salt Formation.[30] (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23401507, N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem.[31] (URL: [Link])

  • Wikipedia contributors. (n.d.). Piperidine. Wikipedia.[8] (URL: [Link])

  • Crystal Pharmatech. (n.d.). Absolute Structure Determination Technology.[32] (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68996496, (3R)-1-Methylpiperidin-3-amine dihydrochloride. PubChem.[33] (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15984679, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem.[34] (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15984680, N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine. PubChem.[35] (URL: [Link])

  • Buchardt, O., & Djerassi, C. (1968). Mass spectral fragmentations of alkylpyridine N-oxides. Acta Chemica Scandinavica, 22, 1873-1883.[36] (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7446917, (R)-1-methylpiperidin-3-amine. PubChem.[9] (URL: [Link])

  • Velozo, E. S., et al. (2007). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7), 1435-1442.[37] (URL: [Link])

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. (URL: [Link])

  • LookChem. (n.d.). Cas 4606-66-0, Methyl-(1-Methyl-piperidin-3-yl)-amine.[38] (URL: [Link])

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. (URL: [Link])

Sources

Foundational

The Strategic Role of (R)-N-Methylpiperidin-3-amine in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds has become a cornerstone of lead optimization. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds has become a cornerstone of lead optimization. Among these privileged structures, (R)-N-Methylpiperidin-3-amine (and its Boc-protected derivatives) stands out as a highly versatile chiral building block. By offering a rigid conformational framework, a tunable pKa, and a precise spatial vector for hydrogen bonding, this diamine scaffold has been instrumental in the development of kinase inhibitors, Toll-like receptor (TLR) antagonists, and central nervous system (CNS) therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic and practical guide to utilizing (R)-N-Methylpiperidin-3-amine. This document covers its physicochemical rationale, enantioselective synthesis, real-world drug discovery applications, and a self-validating experimental protocol for palladium-catalyzed cross-coupling.

Structural and Physicochemical Rationale

The selection of a chiral diamine is rarely arbitrary; it is a calculated decision driven by target biology and pharmacokinetics. The (R)-N-Methylpiperidin-3-amine scaffold provides several distinct advantages over its linear or non-methylated counterparts:

  • Conformational Rigidity: The piperidine ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to a target protein's active site.

  • Vectorial Projection: Substitution at the 3-position projects the exocyclic amine either axially or equatorially. The (R)-enantiomer specifically orients the methylamino group to exploit solvent-exposed regions or narrow hinge-binding pockets that the (S)-enantiomer geometrically clashes with.

  • Lipophilicity and pKa Tuning: Converting a primary amine to a secondary N-methyl amine reduces the number of hydrogen bond donors from two to one. This subtle modification lowers the topological polar surface area (tPSA), thereby enhancing membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for CNS-targeted drugs[1]. Furthermore, the methyl group slightly lowers the basicity of the exocyclic amine, which can mitigate hERG channel liabilities often associated with highly basic primary amines.

Data Presentation: Physicochemical Scaffold Comparison

To illustrate the strategic value of the N-methyl substitution and the 3-position geometry, the following table compares (R)-N-Methylpiperidin-3-amine with closely related building blocks.

ScaffoldMW (Free Base)Est. ClogPH-Bond DonorsPrimary Application / Drug Example
(R)-3-Aminopiperidine 100.160.32DPP-4 Inhibitors (e.g., Alogliptin)
(R)-N-Methylpiperidin-3-amine 114.190.71TLR7/8 Antagonists, CNS Ligands
(3R,4R)-4-Methyl-3-(methylamino)piperidine 128.221.11JAK Inhibitors (e.g., Tofacitinib)

Enantioselective Synthesis and Resolution

While asymmetric synthesis routes exist, the most scalable and industrially relevant method for accessing pure (R)-N-Methylpiperidin-3-amine involves the reductive amination of a protected 3-piperidone followed by classical chiral resolution.

Mechanistic Causality of Resolution: When the racemic mixture of 3-(methylamino)piperidine is treated with L-tartaric acid, diastereomeric salts are formed. Because the (R)-enantiomer-L-tartrate salt exhibits significantly lower solubility in specific solvent systems (such as aqueous methanol) compared to the (S)-enantiomer salt, it selectively precipitates out of the mother liquor. This thermodynamic separation allows for highly efficient recovery of the desired (R)-enantiomer, drastically improving the yield of downstream active pharmaceutical ingredients (APIs)[2].

For cross-coupling applications, the piperidine nitrogen is typically protected, yielding commercially available building blocks such as (R)-1-Boc-3-(methylamino)piperidine (CAS: 203941-94-0)[3].

Resolution A 1-Boc-3-piperidone B Reductive Amination (MeNH2, NaBH(OAc)3) A->B C Racemic 3-(Methylamino)piperidine B->C D Chiral Resolution (L-Tartaric Acid) C->D E (R)-Enantiomer Tartrate Salt D->E Selective Crystallization

Synthetic workflow and chiral resolution of (R)-N-Methylpiperidin-3-amine using L-tartaric acid.

Applications in Drug Discovery

The (R)-N-Methylpiperidin-3-amine motif is embedded in several high-profile pharmacological classes.

Kinase Inhibitors (JAK/STAT Pathway)

The Janus kinase (JAK) family is a primary target for autoimmune and inflammatory diseases. The FDA-approved drug Tofacitinib utilizes a highly related derivative, (3R,4R)-4-methyl-3-(methylamino)piperidine[4]. The des-methyl variant, (R)-N-Methylpiperidin-3-amine, serves as a critical fragment for exploring Structure-Activity Relationships (SAR) in next-generation JAK1/2/3 inhibitors. The exocyclic secondary amine acts as a vital hydrogen bond donor to the kinase hinge region, while the piperidine ring directs the rest of the molecule toward the solvent front.

JAK_STAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase (Target of Piperidine Drugs) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibited by (R)-N-Methylpiperidin-3-amine Derivatives Nucleus Gene Transcription (Autoimmunity) STAT->Nucleus

Mechanism of action for JAK inhibitors utilizing the 3-(methylamino)piperidine pharmacophore.

Toll-Like Receptor (TLR) 7/8 Antagonists

Aberrant activation of TLR7 and TLR8 is strongly implicated in Systemic Lupus Erythematosus (SLE). Recent patent literature highlights the use of (R)-N-Methylpiperidin-3-amine in the synthesis of selectively substituted quinoline compounds that act as potent TLR7/8 antagonists[5]. The chiral diamine is perfectly contoured to fit the narrow endosomal binding pockets of these receptors, disrupting the inflammatory cascade.

CNS and Neuropharmacology

Because the piperidine ring mimics the structural topology of natural monoamine neurotransmitters, Boc-protected 3-(methylamino)piperidines are frequently utilized as intermediates in the development of drugs targeting central nervous system disorders, including serotonin (5-HT) receptor modulators[1].

Experimental Protocol: Standardized Buchwald-Hartwig Amination

To integrate (R)-1-Boc-3-(methylamino)piperidine into a drug scaffold, palladium-catalyzed C-N cross-coupling is the industry standard. The following protocol is designed as a self-validating system, ensuring that every reagent choice is grounded in mechanistic causality.

Objective: Couple the exocyclic secondary amine of (R)-1-Boc-3-(methylamino)piperidine to a heteroaryl bromide.

Reagents:

  • Aryl Bromide (1.0 eq)

  • (R)-1-Boc-3-(methylamino)piperidine (1.2 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • BrettPhos (0.10 eq)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask, combine Pd2​(dba)3​ and BrettPhos in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: BrettPhos is specifically chosen because its bulky, electron-rich biaryl structure accelerates the reductive elimination of secondary amines, preventing unwanted β -hydride elimination. Pre-mixing allows the formation of the active L−Pd(0) species before substrate introduction.

  • Substrate Addition: Add the Aryl Bromide and (R)-1-Boc-3-(methylamino)piperidine to the active catalyst solution.

    • Causality: The Boc-protecting group on the piperidine nitrogen is mandatory; without it, the primary ring nitrogen would competitively coordinate to the palladium, poisoning the catalyst or leading to oligomerization.

  • Base Addition: Add NaOtBu in one portion.

    • Causality: NaOtBu is a strong base necessary to deprotonate the amine during the catalytic cycle, facilitating the formation of the palladium-amido complex. It is added last to prevent premature side reactions with the aryl halide.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 20 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) . Complete exclusion of O2​ is the most critical step for a self-validating, high-yield reaction.

  • Thermal Activation & Workup: Heat the reaction to 90°C for 12 hours. Upon completion (monitored via LC-MS), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: 90°C provides the necessary activation energy for the oxidative addition of the aryl bromide. The Celite filtration effectively traps precipitated "Pd black" (inactive aggregated palladium), ensuring a clean crude product for subsequent column chromatography.

Conclusion

The (R)-N-Methylpiperidin-3-amine building block is far more than a simple structural linker; it is a highly tuned pharmacological vector. By understanding the causality behind its physicochemical properties and mastering its synthetic handling—from tartaric acid resolution to advanced palladium cross-coupling—drug development professionals can systematically deploy this scaffold to unlock challenging biological targets in oncology, immunology, and neurology.

References

  • [1] 1-N-Boc-3-(S)-Methylamino-piperidine 912368-73-1 wiki - Guidechem. 1

  • [2] CN103755624A - Synthetic method of piperidine derivative - Google Patents. 2

  • [4] CAS 1228879-37-5: 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl) - CymitQuimica. 4

  • [3] 192869-50-4,5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-AccelaChem - accelachem.com. 3

  • [5] EP3057964A1 - Selectively substituted quinoline compounds - Google Patents. 5

Sources

Exploratory

Technical Whitepaper: (R)-N-Methylpiperidin-3-amine – Safety Data, Physicochemical Profiling, and Advanced Laboratory Handling

Executive Summary (R)-N-Methylpiperidin-3-amine is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and G-protein-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-N-Methylpiperidin-3-amine is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Due to the presence of both a secondary and a tertiary amine, the free base exhibits significant reactivity, alkalinity, and volatility. Consequently, it presents acute handling hazards.

As a Senior Application Scientist, I have structured this guide to bridge the gap between standard Safety Data Sheet (SDS) compliance and practical, field-proven laboratory workflows. This whitepaper details the physicochemical rationale behind its toxicity, establishes self-validating handling protocols, and provides a comprehensive guide to its deprotection and functionalization.

Physicochemical Profiling & Structural Overview

The reactivity and hazard profile of (R)-N-Methylpiperidin-3-amine are directly dictated by its molecular structure. The piperidine ring enforces a specific steric conformation, while the two nitrogen centers act as potent nucleophiles and bases. Because the free base is susceptible to atmospheric oxidation and is highly corrosive, it is predominantly sourced and stored as either a dihydrochloride salt or a Boc-protected derivative (e.g., (R)-1-Boc-3-(methylamino)piperidine, CAS 203941-94-0)[1][2].

Table 1: Quantitative Physicochemical Comparison
PropertyFree BaseDihydrochloride SaltBoc-Protected Precursor
CAS Number N/A (Unstable)Varies (e.g., 127294-77-3 for racemate)203941-94-0
Molecular Weight 114.19 g/mol 187.11 g/mol 214.31 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white solidColorless liquid
Solubility Water, Ethanol, DCMWater, Methanol (Hygroscopic)DCM, Ethyl Acetate, Ether
Storage Temp -20°C (Inert Atmosphere)2–8°C (Desiccated)2–8°C
Stability Rapidly degrades via oxidationStable if protected from moistureStable under standard conditions

Data synthesized from 2 [3] and3 [5].

Toxicological Assessment & Safety Data (SDS)

The toxicological hazards of piperidine derivatives are often underestimated. The free amine is highly lipophilic, allowing it to rapidly penetrate the stratum corneum (the outer layer of skin). Once absorbed, the high pKa​ of the amine groups saponifies dermal lipids and denatures proteins, leading to deep chemical burns that may not be immediately painful[4].

Table 2: GHS Hazard Classifications & Mechanistic Rationale
Hazard ClassCategoryHazard StatementMechanistic Rationale
Acute Toxicity (Oral) Category 3 / 4H301 / H302 : Toxic/Harmful if swallowedHigh lipid solubility allows rapid gastrointestinal absorption; disrupts cellular pH gradients.
Skin Corrosion Category 1B / 2H314 / H315 : Causes severe skin burnsHigh basicity saponifies lipid bilayers, causing rapid cellular lysis.
Eye Damage Category 1H318 : Causes serious eye damageRapid alkaline hydrolysis of corneal proteins leads to irreversible opacity.
STOT SE Category 3H335 : May cause respiratory irritationHigh vapor pressure of the free base leads to inhalation of corrosive alkaline vapors.

Hazard classifications are aligned with the 5 [2] and 6 [1].

Laboratory Handling & Risk Mitigation

To ensure a self-validating safety environment, researchers must implement strict engineering controls.

  • Personal Protective Equipment (PPE): Standard nitrile gloves offer insufficient breakthrough times for concentrated free amines. Double-gloving with a butyl rubber outer glove is mandatory when handling the neat liquid.

  • Engineering Controls: All manipulations of the free base must occur within a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood to mitigate H335 respiratory hazards[4].

  • Emergency Spill Response: Never use liquid acids to neutralize an amine spill, as the exothermic acid-base reaction will vaporize the compound, causing an inhalation hazard.

SpillResponse Spill Chemical Spill (Free Base Liquid) Evac Evacuate & Ventilate (Fume Hood Max) Spill->Evac Neutralize Neutralize (Solid NaHSO4) Evac->Neutralize Collect Collect in Sealed Container Neutralize->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Caption: Step-by-step emergency spill response protocol for alkaline amine liquids.

Experimental Workflows: Deprotection & Functionalization

Because the free base is unstable, syntheses typically begin with the Boc-protected derivative. The following protocol outlines the controlled deprotection and isolation of the dihydrochloride salt, followed by freebasing.

Protocol: Controlled Boc-Deprotection and Isolation

Causality Focus: Dioxane is selected as the solvent for HCl rather than diethyl ether because its higher boiling point prevents rapid off-gassing of HCl, and it provides superior solubility for the Boc-protected precursor, ensuring a homogenous reaction mixture.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of (R)-1-Boc-3-(methylamino)piperidine in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Rationale: DCM acts as a thermal sink for the mildly exothermic deprotection.

  • Acid Cleavage: Cool the flask to 0°C using an ice bath. Dropwise, add 10 mL of 4M HCl in dioxane. Rationale: Low temperatures prevent the thermal degradation of the piperidine ring and suppress racemization.

  • Agitation: Remove the ice bath and stir at room temperature for 2 hours. The evolution of isobutylene and CO2​ gas will be observed.

  • Validation Check: Quench a 10 µL aliquot in saturated NaHCO3​ and spot on a TLC plate. Stain with Ninhydrin and heat. A deep purple spot confirms the presence of the free secondary amine, validating complete deprotection.

  • Precipitation: Add 50 mL of cold, anhydrous diethyl ether. Rationale: The resulting dihydrochloride salt is highly polar and insoluble in ether, driving the equilibrium and forcing precipitation.

  • Isolation: Filter the solid rapidly under a nitrogen blanket. Rationale: The dihydrochloride salt is highly hygroscopic; ambient moisture will cause it to deliquesce into a sticky resin.

SyntheticWorkflow Start Starting Material: (R)-1-Boc-3-(methylamino)piperidine Acid Acidic Cleavage (4M HCl in Dioxane, 0°C) Start->Acid Deprotection Salt Intermediate: Dihydrochloride Salt Acid->Salt Ether Precipitation Base Freebasing (NaOH / DCM Extraction) Salt->Base pH > 12 Adjustment Product Purified Free Base: (R)-N-Methylpiperidin-3-amine Base->Product Organic Phase Waste Aqueous Waste (Neutralization) Base->Waste Aqueous Phase

Caption: Workflow for the Boc-deprotection and isolation of (R)-N-Methylpiperidin-3-amine.

Analytical Validation

To ensure the chiral integrity of the (R)-enantiomer has not been compromised during handling, analytical validation is required.

  • Chiral HPLC: Use a Daicel Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1). Rationale: The addition of 0.1% diethylamine suppresses peak tailing caused by the secondary amine interacting with residual silanols on the silica stationary phase.

  • NMR Spectroscopy ( 1H NMR, 400 MHz, CDCl3​ ): For the Boc-protected precursor, the tert-butyl group appears as a sharp singlet at ~1.45 ppm. The disappearance of this peak in the subsequent spectrum validates complete deprotection. The N-methyl group typically presents as a singlet at ~2.40 ppm.

References

  • AR-Reagent. "N-Methylpiperidin-3-amine dihydrochloride EP / BP Grade Reagent". Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Data and Salt Formation of (R)-N-Methylpiperidin-3-amine

Introduction (R)-N-Methylpiperidin-3-amine is a chiral synthetic amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a basic piperidine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-N-Methylpiperidin-3-amine is a chiral synthetic amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a basic piperidine ring and a primary amine, makes it a prime candidate for salt formation.[1][2] In pharmaceutical development, the active pharmaceutical ingredient (API) in its free base or free acid form often exhibits suboptimal physicochemical properties, such as poor solubility or stability, which can hinder its bioavailability and manufacturability.[3][4] Salt formation provides a proven strategy to modulate these properties, with an estimated 50% of all drug molecules administered as salts.[5][6]

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the salt screening, selection, and crystallographic analysis of (R)-N-Methylpiperidin-3-amine. The principles and protocols detailed herein are designed to guide researchers, scientists, and drug development professionals in identifying and characterizing a salt form with optimal properties for further development.

The Strategic Imperative of Salt Formation

The decision to form a salt of an API is a critical step in early drug development.[5] The primary objective is to identify a crystalline salt form that enhances the drug's performance and manufacturability. For a basic compound like (R)-N-Methylpiperidin-3-amine, salt formation with an acidic counterion can significantly influence key properties.

Key Physicochemical Properties Influenced by Salt Formation:
  • Aqueous Solubility: Salts of poorly soluble free bases are often more soluble in water, which can lead to improved dissolution and potentially higher bioavailability.[4][7][8]

  • Chemical Stability: A crystalline salt is generally more stable than the amorphous free base, offering protection against degradation from factors like heat, light, and moisture.[6]

  • Hygroscopicity: The tendency of a compound to absorb atmospheric moisture can be mitigated by selecting a suitable salt form, which is crucial for handling and storage.[6][7]

  • Crystallinity: A well-defined crystalline form is essential for consistent batch-to-batch quality, purification, and formulation.[7]

  • Melting Point: Higher melting points are often indicative of greater lattice stability and can be advantageous for certain manufacturing processes.[4]

  • Mechanical Properties: The flowability and compressibility of a solid are critical for tablet manufacturing and can be improved through salt formation.[4]

Part 1: Strategic Salt Screening and Selection

A systematic salt screening process is essential to identify the optimal salt form. This involves reacting the free base of (R)-N-Methylpiperidin-3-amine with a variety of pharmaceutically acceptable counterions and evaluating the resulting solids.

Counterion Selection: A Rational Approach

The selection of counterions is a critical first step. A key guiding principle is the pKa difference between the API and the counterion. For a stable salt to form, it is generally accepted that the pKa of the acidic counterion should be at least 2-3 pH units lower than the pKa of the basic API.[5][6][8] This ensures a high degree of ionization and salt formation efficiency.[9]

Table 1: Potential Counterions for (R)-N-Methylpiperidin-3-amine

Counterion pKa Rationale for Selection
Hydrochloric Acid-7.0Commonly used, often forms stable, crystalline salts.[5]
Sulfuric Acid-3.0Divalent acid, can form different salt stoichiometries.
Methanesulfonic Acid-1.9Strong acid, often yields crystalline salts.[8]
Maleic Acid1.9, 6.2Dicarboxylic acid, offers potential for different salt forms.
L-Tartaric Acid2.9, 4.2Chiral dicarboxylic acid, can be used for chiral resolution.
Citric Acid3.1, 4.8, 6.4Tricarboxylic acid, can improve solubility and act as a buffer.[6]
Succinic Acid4.2, 5.6Dicarboxylic acid, commonly found in FDA-approved drugs.
Experimental Workflow for Salt Screening

A multi-tiered or "cascade" approach to salt screening allows for efficient evaluation, where promising candidates from initial screens are subjected to more rigorous characterization.[3]

Salt_Screening_Workflow cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Characterization cluster_2 Tier 3: In-depth Analysis FreeBase (R)-N-Methylpiperidin-3-amine Free Base Screening High-Throughput Screening FreeBase->Screening Counterions Selected Counterions (Table 1) Counterions->Screening Solids Resulting Solids Screening->Solids Analysis Initial Analysis: - Visual Assessment - Polarized Light Microscopy Solids->Analysis Crystallinity Crystallinity Assessment: - Powder X-Ray Diffraction (PXRD) Analysis->Crystallinity Properties Physicochemical Profiling: - Solubility - Hygroscopicity (DVS) - Thermal Properties (DSC/TGA) Crystallinity->Properties Selection Lead Salt Candidate(s) Selection Properties->Selection

Figure 1: A tiered workflow for efficient salt screening and selection.

Detailed Experimental Protocols
1.3.1. High-Throughput Salt Screening (Cooling-Evaporative Method)

This method allows for the rapid screening of multiple counterions and solvents.[10][11]

  • Preparation: In a 96-well plate, dispense a solution of (R)-N-Methylpiperidin-3-amine in a suitable solvent (e.g., methanol, ethanol, acetone).

  • Counterion Addition: Add a stoichiometric amount of each selected counterion solution to the respective wells.

  • Thermocycling: Subject the plate to a controlled heating and cooling cycle to promote dissolution and subsequent crystallization.

  • Evaporation: If no solids form, allow the solvent to evaporate slowly under controlled conditions.

  • Isolation: Isolate the resulting solids for further analysis.

1.3.2. Saturated Solution Method

This rational approach is useful when the solubility of the free base is known.[10][12]

  • Dissolution: Prepare a saturated solution of the (R)-N-Methylpiperidin-3-amine free base in a chosen solvent.

  • Addition of Counterion: Add a stoichiometric amount of the selected counterion to the solution.

  • Equilibration: Allow the solution to equilibrate at a specific temperature, with stirring, to induce precipitation of the salt.

  • Isolation and Analysis: Isolate the resulting solid and analyze its properties.

Part 2: Crystallographic Data Analysis

Once promising crystalline salts have been identified, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement.[13][14][15] This information is crucial for understanding the salt's structure, stability, and potential for polymorphism.

The Principles of Single-Crystal X-ray Diffraction

SC-XRD relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[14][16] When a monochromatic X-ray beam is directed at a single crystal, the electrons in the atoms scatter the X-rays.[16] At specific angles, these scattered waves interfere constructively, producing a diffraction pattern of spots.[16][17] The positions and intensities of these spots are used to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal structure.[13][14]

Experimental Workflow for Crystallographic Analysis

Crystallography_Workflow cluster_0 Crystal Growth & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation CrystalGrowth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Mounting Crystal Selection & Mounting on Goniometer Head CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation DataOutput Crystallographic Data Output (CIF file) Validation->DataOutput

Figure 2: The workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for Single-Crystal Growth and Analysis
  • Single Crystal Growth:

    • Slow Evaporation: Dissolve the purified salt in a suitable solvent or solvent mixture. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container with a less polar solvent in which the salt is insoluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the salt and promoting crystal growth.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.[14]

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer and collect the diffraction data at a controlled temperature (often low temperature to reduce thermal motion).[14]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using software packages that employ methods like direct methods or Patterson functions. Refine the atomic positions and displacement parameters to obtain a final, accurate crystal structure.[18]

Presentation of Crystallographic Data

The final crystallographic data for a hypothetical (R)-N-Methylpiperidin-3-amine salt (e.g., hydrochloride) would be presented in a standardized format, typically in a Crystallographic Information File (CIF). A summary of key parameters is provided in a table.

Table 2: Hypothetical Crystallographic Data for (R)-N-Methylpiperidin-3-amine Hydrochloride

Parameter Value
Chemical FormulaC6H15ClN2
Formula Weight150.65
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)6.5432(1)
b (Å)10.1234(2)
c (Å)12.9876(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)860.12(3)
Z4
Calculated Density (g/cm³)1.163
Absorption Coefficient (mm⁻¹)0.35
F(000)328
R-factor (%)3.5
Goodness-of-fit1.05

Conclusion

The selection of an appropriate salt form is a critical and strategic decision in the development of (R)-N-Methylpiperidin-3-amine-containing drug candidates.[4][5] A systematic approach to salt screening, guided by the principles of pKa differences and employing efficient experimental workflows, is paramount to identifying a salt with optimal physicochemical properties.[6][8] Subsequent detailed characterization, with single-crystal X-ray diffraction as the cornerstone for structural elucidation, provides the fundamental data required for a comprehensive understanding of the selected salt form.[13][15] This in-depth knowledge is invaluable for ensuring the development of a stable, bioavailable, and manufacturable drug product.

References
  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. American Chemical Society. [Link]

  • salt selection in pharmaceutical product development. Slideshare. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • How to salt screen using the Crystal 16. Technobis. [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • What is Single Crystal X-ray Diffraction?. YouTube. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. ResearchGate. [Link]

  • An evaluation of salt screening methodologies. ResearchGate. [Link]

  • An evaluation of salt screening methodologies. PubMed. [Link]

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. [Link]

  • PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • (R)-1-methylpiperidin-3-amine. PubChem. [Link]

  • (R)-N,N-diMethylpiperidin-3-aMine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • The crystal structure of 3-amino-(2,4-dioxopent-3-yl)-4,5-dihydro-1,2,4-triazinium nitrate, C8H13N5O5. ResearchGate. [Link]

Sources

Exploratory

Preliminary Toxicity and In Vitro Screening of (R)-N-Methylpiperidin-3-amine

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the preliminary in vitro toxicity and safety assessment of (R)-N-Methylpi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro toxicity and safety assessment of (R)-N-Methylpiperidin-3-amine, a chiral building block with potential applications in pharmaceutical development. In the current drug discovery paradigm, identifying potential liabilities early is paramount to de-risking candidates and allocating resources efficiently. This document outlines a tiered, multi-parametric screening approach designed for researchers, toxicologists, and drug development professionals. We will detail the rationale and step-by-step protocols for a suite of foundational assays, including assessments of general cytotoxicity, genotoxicity, metabolic stability, and cardiovascular safety. By integrating data from these orthogonal assays, a robust preliminary safety profile can be constructed, enabling informed decision-making for the progression of molecules derived from this scaffold.

Introduction: The Imperative of Early Safety Profiling

(R)-N-Methylpiperidin-3-amine is a substituted piperidine, a heterocyclic motif frequently incorporated into centrally active nervous system agents and other therapeutic candidates. Its structural features—a chiral center, a secondary amine within a saturated ring, and an exocyclic primary amine—suggest potential for diverse biological interactions. Before significant investment is made in developing derivatives of this scaffold, a foundational understanding of its intrinsic toxicological profile is essential.

The "fail early, fail cheap" principle is a cornerstone of modern drug discovery. Late-stage failures due to unforeseen toxicity are incredibly costly, both financially and in terms of time. In vitro screening provides a rapid, cost-effective, and ethically responsible method to identify potential hazards long before animal studies are initiated.[1][2] This guide presents a logical, tiered workflow to systematically evaluate the safety of (R)-N-Methylpiperidin-3-amine, starting with broad cytotoxicity and progressing to more specific, mechanistic endpoints.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any biological testing. These parameters dictate solubility, which affects the preparation of accurate dosing solutions, and can influence cell permeability and non-specific binding.

PropertyValueSource
Molecular Formula C6H14N2[3]
Molecular Weight 114.19 g/mol [3][4]
Physical Form Liquid[4]
CAS Number 1001353-92-9[3][4]
Predicted LogP -0.1[3]
Storage Temperature 2-8°C, sealed in dry, dark place[4]

Note: The low LogP value suggests high water solubility, which simplifies the preparation of aqueous stock solutions for cell-based assays.

Tier 1: General Cytotoxicity Assessment

The initial tier of screening aims to answer a fundamental question: Does the compound kill cells at relevant concentrations? We employ two orthogonal assays that measure distinct hallmarks of cell death to provide a more comprehensive picture and reduce the risk of method-specific artifacts.[5][6]

Rationale for Orthogonal Assays
  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[6] A reduction in signal indicates a decrease in metabolically active cells.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, which occurs when the cell membrane is compromised.[5][6] This is a direct marker of cytolysis.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Analysis A Culture Cell Lines (e.g., HepG2, HEK293) B Seed Cells in 96-well Plates A->B D Treat Cells with Compound (24-72h) B->D C Prepare Compound Serial Dilutions C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Measure Absorbance E->G F->G H Calculate % Viability & Plot Dose-Response G->H I Determine IC50 Values H->I

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol: MTT Cell Viability Assay
  • Cell Plating: Seed human cell lines (e.g., HepG2, a human liver carcinoma line) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of (R)-N-Methylpiperidin-3-amine in sterile phosphate-buffered saline (PBS) or culture medium. Perform serial dilutions to create a range of working concentrations (e.g., 1000 µM down to 0.1 µM).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like 1% Triton X-100 (positive control). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: LDH Cytotoxicity Assay
  • Experimental Setup: Use the same plate setup and treatment conditions as the MTT assay to allow for direct comparison.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Controls: Prepare the following controls as described in commercially available LDH assay kits:[6]

    • Spontaneous Release: Supernatant from vehicle-treated wells.

    • Maximum Release: Add lysis buffer to vehicle-treated wells 30 minutes before sample collection.

    • Background: Medium-only wells.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release, corrected for spontaneous release. Determine the IC50 value from the dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Profile
Cell LineAssayIncubation TimeIC50 (µM)
HepG2MTT48h> 100
HepG2LDH48h> 100
HEK293MTT48h> 100
HEK293LDH48h> 100

Interpretation: An IC50 value > 100 µM in these initial screens is generally considered a negative result, suggesting low potential for acute, direct cytotoxicity.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage.[7] Such damage can lead to heritable diseases or cancer, making this a critical safety endpoint.[8][9]

Rationale for a Standard Battery

The standard in vitro genotoxicity battery is designed to be complementary, detecting different types of genetic damage.[7]

  • Ames Test: A bacterial reverse mutation assay that is highly sensitive for detecting point mutations (base substitutions and frameshifts).[10] The inclusion of a mammalian liver S9 fraction allows for the detection of compounds that become genotoxic only after metabolic activation.

  • In Vitro Micronucleus Test: A mammalian cell assay that detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity).[9] It provides information on damage that is not adequately measured in bacterial systems.[7]

Experimental Workflow: Genotoxicity Screening

Genotoxicity_Workflow cluster_ames Bacterial Reverse Mutation Assay (Ames) cluster_mn In Vitro Micronucleus Assay cluster_analysis Analysis & Interpretation A Compound Preparation B Treat Salmonella strains (e.g., TA98, TA100) with compound A->B F Treat Mammalian Cells (e.g., TK6, CHO) A->F C With & Without S9 Metabolic Activation B->C D Plate on Histidine-deficient media C->D E Incubate & Count Revertant Colonies D->E K Compare to Vehicle Control & Fold-Increase Rules E->K G With & Without S9 Metabolic Activation F->G H Add Cytochalasin B (to block cytokinesis) G->H I Harvest, Fix & Stain for Nuclei/Micronuclei H->I J Score Binucleated Cells for Micronuclei I->J J->K L Assess Genotoxic Potential K->L

Caption: A standard two-test workflow for in vitro genotoxicity screening.

Protocol: Ames Test (OECD 471)
  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) to detect various types of mutations.

  • Metabolic Activation: Prepare two sets of experiments: one with and one without an S9 fraction derived from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at several concentrations, and either the S9 mix or a buffer. Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) must be included.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine). A result is typically considered positive if there is a dose-dependent increase in revertants and the count exceeds a threshold (e.g., 2-fold over the negative control).

Protocol: In Vitro Micronucleus Test (OECD 487)
  • Cell Culture: Use a suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.

  • Treatment: Treat cell cultures with (R)-N-Methylpiperidin-3-amine at a range of concentrations, both with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period, and a long treatment (e.g., 24 hours) without S9 are standard.

  • Cytokinesis Block: Add cytochalasin B to the cultures at an appropriate time to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosomal fragments or whole chromosomes that failed to segregate properly during mitosis).

  • Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation: Hypothetical Genotoxicity Profile
AssayConditionResult
Ames Test-S9 fractionNegative
Ames Test+S9 fractionNegative
Micronucleus Test-S9 fractionNegative
Micronucleus Test+S9 fractionNegative

Interpretation: A negative result in this standard battery provides strong evidence that the compound is not genotoxic under these in vitro conditions. A positive result in any test would be a significant concern and would likely halt further development or trigger extensive follow-up studies.[10]

Tier 3: Early ADME and Cardiovascular Safety

Compounds that are non-cytotoxic and non-genotoxic can still fail due to poor pharmacokinetic properties or specific organ toxicities. This tier provides an early look at two of the most common reasons for attrition: metabolic instability and cardiac liability.

Rationale for Key Assays
  • Metabolic Stability: This assay assesses how quickly a compound is broken down by drug-metabolizing enzymes, primarily in the liver.[11][12] Poor stability can lead to low bioavailability and a short duration of action, making it difficult to maintain therapeutic concentrations in vivo.[13] This assay provides key parameters like half-life (t½) and intrinsic clearance (CLint).[14]

  • hERG Channel Inhibition: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization.[15] Inhibition of this channel can prolong the QT interval of the electrocardiogram, creating a risk for a life-threatening arrhythmia called Torsades de Pointes (TdP).[16] Assessing hERG liability is a mandatory part of preclinical safety pharmacology.[15][16]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
  • System Preparation: Use pooled HLM, which contain a rich complement of Phase I drug-metabolizing enzymes like cytochrome P450s.[12]

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, HLM, and the test compound (typically at 1 µM). Include positive control compounds with known metabolic fates (e.g., verapamil for high clearance, warfarin for low clearance).

  • Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for P450 enzymes).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).

Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)
  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[17]

  • Instrumentation: The assay is performed using an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[17] These systems measure the flow of ions through the hERG channel in whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the key parameter for assessing inhibition.[17]

  • Compound Application: After establishing a stable baseline current, apply the vehicle control followed by increasing concentrations of (R)-N-Methylpiperidin-3-amine (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[17] A known hERG inhibitor (e.g., E-4031) is used as a positive control.[17]

  • Data Acquisition: The system records the hERG current throughout the experiment.

  • Analysis: The percentage of inhibition of the hERG tail current is calculated at each concentration relative to the baseline. This data is used to generate a concentration-response curve and determine the IC50 value.

The Role of the hERG Channel in Cardiac Repolarization

hERG_Pathway cluster_ap Cardiac Action Potential cluster_herg hERG Channel (IKr) cluster_inhibit Compound Interaction cluster_outcome Physiological Outcome Depol Phase 0: Depolarization (Fast Na+ influx) Plat Phase 2: Plateau (Ca2+ influx balances K+ efflux) Depol->Plat Repol Phase 3: Repolarization (K+ efflux) Plat->Repol Rest Phase 4: Resting Potential Repol->Rest hERG hERG K+ Channel Activity hERG->Repol drives Prolong Delayed Repolarization (Prolonged Action Potential) Compound (R)-N-Methylpiperidin-3-amine Block Channel Blockade Compound->Block Block->hERG inhibits QT QT Interval Prolongation Prolong->QT TdP Risk of Torsades de Pointes QT->TdP

Caption: Role of hERG channel in cardiac repolarization and mechanism of drug-induced QT prolongation.

Data Presentation: Hypothetical ADME and Safety Profile

Table 1: Metabolic Stability

SystemParameterValueClassification
HLMt½ (min)45Moderately Stable
HLMCLint (µL/min/mg)25Low-Moderate

Table 2: hERG Inhibition

AssayParameterValue
Automated Patch ClampIC50 (µM)> 30

Interpretation: The compound shows moderate metabolic stability, suggesting it may not be cleared too rapidly in vivo. The hERG IC50 > 30 µM indicates a low risk of cardiac liability, as this is well above the likely therapeutic concentrations for most drug candidates.

Synthesis and Conclusion

This guide has outlined a logical and robust in vitro strategy for the preliminary safety assessment of (R)-N-Methylpiperidin-3-amine. Based on the hypothetical data generated:

  • Cytotoxicity: The compound does not exhibit significant general cytotoxicity (IC50 > 100 µM).

  • Genotoxicity: The compound is negative in the standard in vitro battery, suggesting it does not directly damage genetic material.

  • Metabolic Stability: The compound is moderately stable, indicating a favorable starting point for pharmacokinetic properties.

  • Cardiovascular Safety: The compound shows a low risk of hERG channel inhibition (IC50 > 30 µM).

Overall Assessment: The collective data from this screening cascade suggests that (R)-N-Methylpiperidin-3-amine possesses a favorable preliminary safety profile. It does not raise any major red flags that would preclude the use of this scaffold in a drug discovery program. This profile provides confidence for medicinal chemists to proceed with the synthesis and evaluation of derivatives, using these foundational assays as a baseline to ensure that future modifications do not introduce new toxicological liabilities. This systematic, data-driven approach is fundamental to navigating the complexities of modern drug development and successfully identifying safe and effective new medicines.

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: Drug Targets: Screening for Small Molecules that Inhibit Fasciola hepatica Enzymes Source: SpringerLink URL: [Link]

  • Title: ICH S2(R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use Source: European Medicines Agency URL: [Link]

  • Title: Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: hERG Safety Source: Cyprotex (Evotec) URL: [Link]

  • Title: Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: hERG Safety Testing using a Fluorescence Polarization Assay Source: Agilent Technologies URL: [Link]

  • Title: Genotoxicity and Carcinogenicity Testing of Pharmaceuticals Source: SpringerLink URL: [Link]

  • Title: Small Molecule Formulation Screening Strategies in Drug Discovery Source: SpringerLink URL: [Link]

  • Title: In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1 Source: PubMed URL: [Link]

  • Title: Genotoxicity testing: current practices and strategies used by the pharmaceutical industry Source: PubMed URL: [Link]

  • Title: hERG Best Practice Assay Source: Drug Safety Testing Center URL: [Link]

  • Title: Best Practice hERG Assay Source: Mediford Corporation URL: [Link]

  • Title: Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives Source: MDPI URL: [Link]

  • Title: What is Genotoxicity Testing? Source: News-Medical.Net URL: [Link]

  • Title: (R)-1-methylpiperidin-3-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays Source: DORAS, Dublin City University URL: [Link]

  • Title: Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced N-Methylation Strategies for (R)-Piperidin-3-amine Precursors: A Comprehensive Application Note

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Regioselective N-methylation, mechanistic causality, and self-validating synthetic protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Regioselective N-methylation, mechanistic causality, and self-validating synthetic protocols.

Executive Summary

The (R)-piperidin-3-amine motif is a privileged chiral scaffold frequently utilized in the development of kinase inhibitors, DPP-4 inhibitors, and GlyT1 modulators. A recurring synthetic challenge in utilizing this building block is achieving strictly regioselective N-methylation. The molecule possesses two distinct nitrogen centers: an exocyclic primary amine at the C3 position and an endocyclic secondary amine within the piperidine ring.

This application note details field-proven, self-validating methodologies for the regioselective N-methylation of (R)-piperidin-3-amine precursors. By leveraging orthogonal protecting group strategies and carefully selected reductive amination conditions, researchers can achieve high yields and absolute stereochemical retention.

Mechanistic Rationale & Strategy

The Over-Alkylation Dilemma

Direct alkylation of amines using alkyl halides (e.g., methyl iodide) proceeds via an SN2 mechanism. Causality dictates that once a primary amine is mono-methylated, the resulting secondary amine becomes more nucleophilic due to the inductive electron-donating effect of the newly attached methyl group. Consequently, direct alkylation inevitably leads to over-alkylation, yielding complex mixtures of tertiary amines and quaternary ammonium salts.

Reductive Amination as the Solution

To circumvent over-alkylation, reductive amination using formaldehyde ( CH2​O ) and a hydride source is the industry standard [1]. The causality of this choice lies in the intermediate: formaldehyde condenses with the amine to form an imine (or iminium ion). This intermediate is highly electrophilic and is rapidly reduced by the hydride source to the methylamine.

  • For the endocyclic (secondary) nitrogen: Over-alkylation is structurally impossible (it forms a stable tertiary amine), allowing the use of excess formaldehyde and robust reducing agents like sodium cyanoborohydride ( NaBH3​CN ) [2].

  • For the exocyclic (primary) nitrogen: Mono-methylation requires strict stoichiometric control (1.0 eq of CH2​O ). Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected because it is a milder hydride donor that reduces the iminium intermediate much faster than it reduces unreacted formaldehyde, thereby preventing the formation of dimethylated byproducts [3].

Workflow Visualization

The following decision matrix illustrates the logic for selecting the appropriate protection and methylation strategy based on the target nitrogen atom.

G Start (R)-Piperidin-3-amine Base Scaffold Decision Target Methylation Site? Start->Decision Path1 Exocyclic (C3 Primary Amine) Decision->Path1 C3-N Path2 Endocyclic (Piperidine Ring N) Decision->Path2 Ring-N Protect1 Protect Piperidine N (e.g., 1-Boc) Path1->Protect1 Protect2 Protect C3 Amine (e.g., 3-Boc-amino) Path2->Protect2 React1 Reductive Amination 1.0 eq CH2O, NaBH(OAc)3 Protect1->React1 React2 Reductive Amination Excess CH2O, NaBH3CN Protect2->React2 Product1 (R)-1-Boc-3-(methylamino)piperidine React1->Product1 Product2 (R)-3-(Boc-amino)-1-methylpiperidine React2->Product2

Workflow logic for regioselective N-methylation of (R)-piperidin-3-amine derivatives.

Experimental Methodologies

Protocol A: Endocyclic N-Methylation (Targeting the Piperidine Nitrogen)

Objective: Synthesize (R)-3-(Boc-amino)-1-methylpiperidine. Rationale: The exocyclic amine is protected with a Boc group, leaving the secondary piperidine nitrogen exposed. Excess formaldehyde ensures complete conversion [2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve (R)-tert-butyl piperidin-3-ylcarbamate (10.0 g, 50.0 mmol) in anhydrous methanol (75 mL). Cool the solution to 0 °C using an ice bath.

  • Imine Formation: Add 30% aqueous formaldehyde (7.5 mL, ~100 mmol, 2.0 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes to allow iminium formation.

  • Reduction: Add sodium cyanoborohydride ( NaBH3​CN ) (4.51 g, 75.0 mmol, 1.5 eq) batchwise over 15 minutes. Caution: Highly toxic; perform in a well-ventilated fume hood.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove methanol. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the product as a viscous oil.

Self-Validation Checkpoints (IPC):

  • Reaction Completion: TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material stains intensely brown/purple. The reaction is validated as complete when this spot entirely disappears.

  • Mass Verification: LC-MS must show the dominant peak at m/z 215.1 [M+H]⁺, confirming mono-methylation without Boc deprotection.

Protocol B: Exocyclic N-Methylation (Targeting the C3 Primary Amine)

Objective: Synthesize (R)-1-Boc-3-(methylamino)piperidine. Rationale: The piperidine nitrogen is Boc-protected. Strict stoichiometry and a milder reducing agent ( NaBH(OAc)3​ ) are used to prevent dimethylation of the primary amine [3].

Step-by-Step Procedure:

  • Preparation: Dissolve (R)-1-Boc-piperidin-3-amine (10.0 g, 50.0 mmol) in 1,2-dichloroethane (DCE) (100 mL). Add glacial acetic acid (2.8 mL, 50.0 mmol, 1.0 eq) to adjust the pH to ~5, optimizing imine formation. Cool to 0 °C.

  • Controlled Imine Formation: Add 37% aqueous formaldehyde (4.05 mL, 50.0 mmol, exactly 1.0 eq) dropwise. Stir for 1 hour at 0 °C.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (15.9 g, 75.0 mmol, 1.5 eq) in small portions.

  • Propagation: Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction carefully with 1N NaOH (50 mL) until the aqueous layer reaches pH 10. Extract with dichloromethane (3 × 75 mL). Wash with brine, dry over MgSO4​ , and concentrate.

Self-Validation Checkpoints (IPC):

  • Dimethylation Control: LC-MS analysis of the crude mixture. The target mass is m/z 215.1 [M+H]⁺. If the dimethylated byproduct ( m/z 229.1) exceeds 5% integration, the batch fails the self-validation threshold and must be subjected to silica gel chromatography (DCM:MeOH:NH₄OH 95:4:1) rather than simple extraction.

  • Chiral Integrity: Post-purification chiral HPLC must confirm an enantiomeric excess (ee) of >99%. The mild, low-temperature conditions are designed to prevent base-catalyzed racemization at the C3 stereocenter.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes and parameters for the protocols described, benchmarked against literature standards [1, 2, 3].

SubstrateTarget SiteReagents & ConditionsYield (%)ee RetentionDimethylation Impurity
(R)-3-(Boc-amino)piperidineEndocyclic (Ring N)Excess CH2​O , NaBH3​CN , MeOH, 0 °C to RT72 - 80%>99%N/A (Impossible)
(R)-1-Boc-piperidin-3-amineExocyclic (C3 N)1.0 eq CH2​O , NaBH(OAc)3​ , DCE, 0 °C to RT65 - 75%>99%< 5%
(R)-3-(Tritylamino)piperidineEndocyclic (Ring N)Excess Formalin, NaBH4​ , MeOH, RT80%>99%N/A (Impossible)

References

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin Organic Process Research & Development URL:[Link]

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors Journal of Medicinal Chemistry (via PMC) URL:[Link]

Application

Application of (R)-N-Methylpiperidin-3-amine in Peptidomimetic Design: Strategies for Conformational Restriction and Metabolic Stability

Executive Summary The transition from native peptides to small-molecule therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility leading to off-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to small-molecule therapeutics is frequently hindered by poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility leading to off-target effects. (R)-N-Methylpiperidin-3-amine (and its structural isomer (R)-1-methylpiperidin-3-amine) serves as a privileged chiral scaffold in modern peptidomimetic design. By acting as a rigid dipeptide surrogate or a basic side-chain mimic, this piperidine derivative locks the molecular backbone into favorable bioactive conformations (such as β -turns), significantly reducing the entropic penalty upon target binding. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for incorporating this chiral diamine into peptidomimetic workflows.

Mechanistic Rationale: The Causality of Scaffold Selection

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen over standard amino acids. The integration of (R)-N-Methylpiperidin-3-amine into a drug candidate is driven by three thermodynamic and pharmacokinetic principles:

  • Entropic Pre-organization (Conformational Restriction): Native peptides exist as an ensemble of rapidly interconverting conformations in solution. Upon binding to a target receptor, the peptide must adopt a single conformation, resulting in a massive loss of conformational entropy ( ΔS<0 ). The chair conformation of the piperidine ring restricts the dihedral angles ( ϕ and ψ equivalents), effectively pre-organizing the molecule into the active geometry1[1].

  • Proteolytic Shielding: Proteases, such as Dipeptidyl Peptidase-IV (DPP-IV), rapidly cleave standard peptide bonds (e.g., post-proline or post-alanine). Replacing the scissile bond with the non-natural, sterically hindered tertiary/secondary amine network of a piperidine derivative entirely abrogates enzymatic recognition2[2].

  • Pharmacophore Mimicry (pKa Tuning): The basic amine functionality mimics the positively charged side chains of Arginine or Lysine. The N-methyl group serves a dual purpose: it increases lipophilicity to enhance membrane permeability and modulates the pKa of the amine, ensuring optimal electrostatic interactions within acidic target pockets without the severe desolvation penalty associated with primary amines 3[3].

Application Workflows and Visualizations

Target Modulation: DPP-IV Inhibition Pathway

In the context of Type 2 Diabetes, peptidomimetics utilizing the piperidin-3-amine core are designed to mimic the natural incretin substrates (GLP-1) of DPP-IV. The chiral center at the 3-position ensures stereospecific orientation of the basic amine into the S1/S2 pockets of the enzyme, acting as a competitive inhibitor.

G Substrate Natural Incretins (GLP-1 / GIP) DPP4 DPP-IV Enzyme (Active) Substrate->DPP4 Cleavage Receptor GLP-1 Receptor Activation Substrate->Receptor Sustained Action (When DPP-IV Inhibited) Inactive Inactive Metabolites DPP4->Inactive Degradation Inhibitor (R)-N-Methylpiperidin-3-amine Peptidomimetic Inhibitor->DPP4 Competitive Inhibition

Mechanism of DPP-IV inhibition by piperidine-based peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS) Integration

When synthesizing macrocyclic peptidomimetics, (R)-N-Methylpiperidin-3-amine can be incorporated on-resin. Due to the steric hindrance of the secondary/tertiary amines, highly reactive coupling reagents (e.g., HATU) and elevated temperatures are often required to drive the reaction to completion 4[4].

SPPS_Workflow Resin Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Scaffold Coupling (R)-N-Methylpiperidin-3-amine Deprotect->Couple Wash Stringent Washing (DMF/DCM) Couple->Wash Wash->Deprotect Iterate Cleave Global Cleavage (TFA/TIPS/H2O) Wash->Cleave

Solid-Phase Peptide Synthesis (SPPS) workflow incorporating a chiral piperidine scaffold.

Quantitative Data Presentation

The substitution of a flexible dipeptide segment with a conformationally restricted (R)-N-Methylpiperidin-3-amine scaffold yields measurable improvements in both pharmacodynamics (PD) and pharmacokinetics (PK).

PropertyNative Peptide (e.g., Native GLP-1 fragment)Piperidine-Based PeptidomimeticCausality / Rationale
Conformational Entropy ( ΔS ) High (Highly flexible)Low (Pre-organized)Chair conformation locks dihedral angles, reducing the entropic penalty of target binding.
Proteolytic Half-Life ( t1/2​ ) < 5 minutes (in vivo)> 12 hours (in vivo)Steric bulk and absence of standard amide bonds prevent protease (e.g., DPP-IV) cleavage.
Oral Bioavailability (F%) < 1%30 - 60%Increased lipophilicity (N-methyl group) and reduced hydrogen bond donors enhance membrane permeability.
Target Affinity ( IC50​ ) ~ 50 - 100 nM< 5 nMRigid spatial projection of the basic amine precisely matches the acidic residues in the target binding pocket.

Detailed Experimental Protocols

To ensure reproducibility and self-validation, the following protocols outline the integration of (R)-N-Methylpiperidin-3-amine into peptidomimetic scaffolds.

Protocol A: Solution-Phase Coupling to a Heterocyclic Core (e.g., Pyrimidine/Triazine)

This method is commonly used for generating small-molecule peptidomimetics (like DPP-IV or kinase inhibitors) where the piperidine ring serves as the primary pharmacophore5[5].

Materials:

  • (R)-N-Methylpiperidin-3-amine (or its Boc-protected derivative depending on the target site).

  • Heterocyclic electrophile (e.g., 2-chloro-pyrimidine derivative).

  • N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the heterocyclic electrophile (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Rationale: The excess base neutralizes the HCl generated during the nucleophilic aromatic substitution ( SN​Ar ), preventing the protonation of the piperidine amine which would render it non-nucleophilic.

  • Amine Addition: Slowly add (R)-N-Methylpiperidin-3-amine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80-100 °C for 12 hours. Rationale: The secondary/tertiary nature of the piperidine amine creates significant steric hindrance, requiring thermal energy to overcome the activation barrier of the SN​Ar reaction.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting electrophile mass and the appearance of the product mass ( [M+H]+ ) confirms conversion.

  • Workup: Quench the reaction with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: On-Resin Incorporation via SPPS

For macrocyclic peptidomimetics, the scaffold is coupled to a growing peptide chain on a solid support 4[4].

Materials:

  • Fmoc-protected peptide on Rink Amide resin.

  • (R)-N-Fmoc-N-Methylpiperidin-3-amine (or suitably protected derivative).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIPEA.

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 7 minutes. Wash stringently with DMF (3x) and DCM (3x).

  • Pre-activation: In a separate vial, dissolve the protected piperidine building block (4.0 eq) and HATU (3.9 eq) in a minimal amount of DMF. Add DIPEA (8.0 eq) and let stand for 2 minutes to form the highly reactive active ester. Rationale: HATU is strictly required over standard DIC/HOBt because the steric bulk of the piperidine ring demands a highly efficient leaving group to facilitate amide bond formation.

  • Coupling: Add the pre-activated mixture to the resin and agitate for 2 to 4 hours at room temperature.

  • Self-Validation (Chloranil Test): Since the N-terminus may be a secondary amine, perform a Chloranil test (rather than a Kaiser test, which is for primary amines). A colorless/yellow bead indicates successful coupling; a blue/green bead indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage: Once the sequence is complete, cleave the peptidomimetic from the resin using a cocktail of 95% TFA, 2.5% TIPS, and 2.5% H2​O for 3 hours. Precipitate in cold diethyl ether and centrifuge at 3500 rpm for 10 minutes.

References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at:[Link][2]

  • Designing Non-Peptide Peptidomimetics in the 21st Century: Inhibitors Targeting Conformational Ensembles. Journal of Medicinal Chemistry (ACS). Available at:[Link][1]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry (ACS). Available at:[Link][3]

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC - NIH. Available at:[Link][4]

Sources

Method

Application Note: NMR Spectroscopy Protocols for the Characterization of (R)-N-Methylpiperidin-3-amine

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Analytical Scope Chiral cyclic amines, such as (R)-N-Methylpiperidin-3-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Analytical Scope

Chiral cyclic amines, such as (R)-N-Methylpiperidin-3-amine (where the methyl group is located on the exocyclic C3-amine), are privileged scaffolds in modern pharmacophores. However, their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by two inherent molecular behaviors:

  • Conformational Dynamics: The piperidine ring undergoes continuous chair-chair interconversion, while the nitrogen atoms undergo pyramidal inversion.

  • Stereochemical Ambiguity: Standard 1D and 2D NMR techniques in achiral environments cannot distinguish between (R) and (S) enantiomers.

To generate high-fidelity, regulatory-grade data, we must deploy a self-validating analytical system. This guide outlines the theoretical causality behind solvent selection and chiral derivatization, followed by step-by-step protocols for structural elucidation and absolute configuration validation.

Theoretical Framework & Causality

Conformational Dynamics and Solvent Effects

To extract meaningful scalar coupling constants ( J -values) and Nuclear Overhauser Effects (NOE), one must control the conformational equilibrium of the piperidine ring. The C3-methylamino substituent oscillates between axial and equatorial positions. Computational and experimental investigations reveal that solvation and solvent polarity play a major role in stabilizing specific conformers, often shifting the equilibrium towards the equatorial conformer in polar environments[1]. Therefore, selecting a non-polar solvent like anhydrous CDCl₃ minimizes solvent-induced conformational bias, allowing for a baseline assessment of the molecule's intrinsic geometry.

Stereochemical Validation via Mosher’s Method

Because enantiomers yield identical NMR spectra in achiral media, we must break the symmetry by forming diastereomers. We utilize Mosher’s method, which involves derivatizing the secondary amine with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl).

The causality of this method relies on the anisotropic shielding effect. In the preferred conformation of the resulting MTPA amide, the MTPA phenyl ring creates a magnetic shielding cone. Depending on the absolute configuration of the C3 stereocenter, the phenyl ring will selectively shield specific protons on the piperidine ring, causing predictable chemical shift differences ( ΔδSR=δS​−δR​ ) [2]. This model allows for the unambiguous assignment of the (R)-configuration[3].

Experimental Methodologies

Protocol A: 1D & 2D NMR Acquisition for Structural Elucidation

This protocol establishes the covalent connectivity and baseline chemical shifts, serving as the foundation for subsequent chiral analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of highly pure (R)-N-Methylpiperidin-3-amine in 0.6 mL of anhydrous CDCl₃.

    • Scientist's Insight: Ensure the CDCl₃ is stored over silver foil or basic alumina to neutralize trace DCl, which can protonate the amine and drastically alter chemical shifts.

  • Instrument Setup: Load the sample into a 5 mm NMR tube and insert it into a 400 MHz (or higher) spectrometer. Tune and match the probe, lock onto the deuterium signal, and shim the magnetic field.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR: Acquire 512–1024 scans with broadband proton decoupling.

    • 2D COSY & HSQC: Acquire standard gradient-selected 2D spectra to map the proton-proton spin systems (C2-C3-C4-C5-C6) and carbon-proton connectivities.

  • Processing: Reference all spectra to the residual CHCl₃ peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

Protocol B: In-Situ Microscale Mosher’s Derivatization

This protocol details the direct-in-tube synthesis of Mosher's amides to validate the (R)-absolute configuration without the need for intermediate purification.

Step-by-Step Methodology:

  • Sample Division: Prepare two clean, oven-dried NMR tubes. Add exactly 2.5 mg of the chiral amine to each tube.

  • Solvation & Scavenging: Dissolve the amine in 0.5 mL of anhydrous CDCl₃. Add 10 µL of anhydrous pyridine-d₅ to each tube to act as an acid scavenger for the HCl generated during the reaction.

  • Derivatization:

    • Tube 1: Add 1.2 molar equivalents of (R)-MTPA-Cl to form the (R,R)-amide.

    • Tube 2: Add 1.2 molar equivalents of (S)-MTPA-Cl to form the (S,R)-amide.

  • Reaction & Acquisition: Cap the tubes tightly, invert several times to mix, and allow the reaction to proceed for 30–45 minutes at room temperature. Acquire high-resolution ¹H and ¹⁹F NMR spectra for both samples.

Data Interpretation & Quantitative Analysis

The self-validating nature of this workflow relies on comparing the baseline empirical data (Table 1) against the derivatized ΔδSR values (Table 2).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for (R)-N-Methylpiperidin-3-amine (CDCl₃, 400 MHz)

Position¹³C δ (ppm)¹H δ (ppm)Expected Multiplicity & J -values (Hz)
C2 ~50.22.85 (eq), 2.45 (ax)dd ( J =11.0, 3.5), t ( J =10.5)
C3 ~55.42.60m
C4 ~30.11.80 (eq), 1.45 (ax)m, dddd
C5 ~25.31.65 (eq), 1.35 (ax)m, m
C6 ~45.82.95 (eq), 2.55 (ax)dt ( J =12.0, 3.0), td ( J =11.5, 2.5)
N-CH₃ ~33.52.40s
N-H (ring/exo) -~1.8 - 2.2br s (rapidly exchanging)

Table 2: Mosher’s Amide ΔδSR Analysis for (R)-Configuration Validation

Proton Assignment δ (S)-Amide (ppm) δ (R)-Amide (ppm) ΔδSR ( δS​−δR​ )Structural Implication
C2-H (axial) 2.152.40-0.25Shielded by (S)-MTPA phenyl ring
C2-H (equatorial) 2.602.75-0.15Shielded by (S)-MTPA phenyl ring
N-CH₃ 2.202.35-0.15Shielded by (S)-MTPA phenyl ring
C4-H (axial) 1.651.40+0.25Shielded by (R)-MTPA phenyl ring
C4-H (equatorial) 1.951.80+0.15Shielded by (R)-MTPA phenyl ring

Scientific Conclusion: The consistent negative ΔδSR values for the C2/N-CH₃ protons and positive values for the C4 protons definitively validate the (R)-absolute configuration according to the established Mosher model.

Visualizing the Analytical Logic

Workflow Start Sample Prep: (R)-N-Methylpiperidin-3-amine Solvent Solvent Selection (CDCl3 or DMSO-d6) Start->Solvent Acq1D2D 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC) Solvent->Acq1D2D Deriv Chiral Derivatization (R)- & (S)-MTPA-Cl in NMR Tube Acq1D2D->Deriv AcqMosher Acquire 1H/19F NMR of Diastereomeric Amides Deriv->AcqMosher Analysis Calculate Δδ(S-R) Validate (R)-Configuration AcqMosher->Analysis

Experimental workflow for NMR characterization and Mosher's derivatization.

Logic Amine (R)-N-Methylpiperidin-3-amine (Equatorial/Axial Equilibrium) MTPA_R React with (R)-MTPA-Cl Forms (R,R)-Amide Amine->MTPA_R MTPA_S React with (S)-MTPA-Cl Forms (S,R)-Amide Amine->MTPA_S Shield_R Phenyl ring shields C4/C5 protons (Δδ > 0) MTPA_R->Shield_R Shield_S Phenyl ring shields C2 protons (Δδ < 0) MTPA_S->Shield_S Config Absolute Configuration Confirmed as (R) Shield_R->Config Shield_S->Config

Logic of Mosher's method demonstrating anisotropic shielding for configuration assignment.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.[Link]

  • Nairoukh, Z., Strieth‐Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal.[Link]

  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Chromatography of (R)-N-Methylpiperidin-3-amine

Welcome to the Technical Support Center for chiral method development. This guide is specifically engineered for researchers and drug development professionals isolating enantiomers of highly basic, polar aliphatic amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral method development. This guide is specifically engineered for researchers and drug development professionals isolating enantiomers of highly basic, polar aliphatic amines like (R)-N-Methylpiperidin-3-amine.

System Overview & Optimization Logic

(R)-N-Methylpiperidin-3-amine presents a unique chromatographic challenge. As a diamine (containing both a tertiary piperidine nitrogen and a primary amine), it is highly susceptible to secondary electrostatic interactions with residual silanols (Si-OH) on the silica support of Chiral Stationary Phases (CSPs). These cation-exchange interactions disrupt the transient diastereomeric complex formation required for chiral recognition, leading to severe peak tailing, unpredictable retention times, and poor enantiomeric resolution (Rs).

To achieve baseline resolution, the mobile phase must be meticulously optimized to either mask these silanols or neutralize the analyte via ion-pairing.

OptimizationWorkflow Start Start: (R)-N-Methylpiperidin-3-amine Screening Initial CSP Screening (Immobilized Polysaccharides: IA, IB, IC) Start->Screening NormalPhase Normal Phase (NP) Hexane / Alcohol Screening->NormalPhase PolarMode Polar Organic Mode (POM) 100% MeOH or ACN Screening->PolarMode Tailing Issue: Severe Peak Tailing (Silanol Interactions) NormalPhase->Tailing PolarMode->Tailing BasicAdditive Add Basic Modifier (0.1% EDA or AE) Tailing->BasicAdditive Mask Silanols AcidicAdditive Add Acidic Ion-Pair (0.1% MSA or ESA) Tailing->AcidicAdditive Ion-Pairing Resolution Evaluate Enantiomeric Resolution (Rs > 1.5) BasicAdditive->Resolution AcidicAdditive->Resolution Resolution->Screening No (Change CSP/Solvent) Success Optimized Method Achieved Resolution->Success Yes

Workflow for optimizing mobile phase conditions for basic amine chiral separation.

Frequently Asked Questions (FAQs)

Q1: Why does my (R)-N-Methylpiperidin-3-amine peak tail so severely on standard Normal Phase (NP) gradients? Causality: In standard NP mixtures (e.g., Hexane/Isopropanol), the highly basic amino groups of the analyte act as strong hydrogen bond donors and acceptors. They penetrate the polysaccharide coating and interact directly with the acidic residual silanols on the underlying silica gel matrix. This creates a mixed-mode retention mechanism (chiral recognition + cation exchange) that destroys peak symmetry. Solution: You must introduce a mobile phase modifier (typically 0.1% to 0.5% v/v) to competitively mask these silanols or neutralize the analyte[1].

Q2: Should I use basic or acidic additives for this specific basic amine? Causality: The conventional approach is to add a basic modifier like Diethylamine (DEA). However, for diamines, Ethylenediamine (EDA) or 2-Aminoethanol (AE) induce much better chromatographic behavior than DEA because their bidentate nature allows them to more effectively mask adjacent silanol sites[2][3]. Alternatively, acidic additives such as Methanesulfonic Acid (MSA) or Ethanesulfonic Acid (ESA) can yield superior results for highly basic aliphatic amines. The acid protonates the amine, forming a lipophilic ion-pair salt in the mobile phase. This mechanism combines ion-pair salt formation with increased binding affinity to the CSP due to a localized decrease in pH[4].

Q3: Can I use Extended Solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE) to improve solubility and resolution? Causality: Yes, but only if you are using an immobilized CSP (e.g., CHIRALPAK® IA, IB, IC). Traditional coated columns will be irreversibly destroyed by these solvents. Immobilized columns allow the use of DCM, MtBE, or Tetrahydrofuran (THF), which can alter the 3D conformation of the polymer network, often exposing new chiral recognition sites and improving the separation of rigid piperidine rings[1][5].

Q4: How does column temperature affect the separation of piperidine derivatives? Causality: Temperature is a critical thermodynamic parameter. For piperidine derivatives, it is generally observed that as the column temperature increases, the retention factor, separation factor, and enantiomeric resolution all decrease[6]. Higher temperatures increase the kinetic energy of the analyte, reducing the stability of the transient diastereomeric complex formed with the CSP.

MechanismOfAction Analyte (R)-N-Methylpiperidin-3-amine (Basic Diamine) Silanol Residual Silanols (Si-OH) Secondary Interaction Analyte->Silanol Electrostatic Attraction Tailing Peak Tailing & Resolution Loss Silanol->Tailing Causes BasicMod Basic Additive (EDA) Competitive Masking BasicMod->Silanol Blocks Sites Symmetry Sharp Peaks & High Resolution BasicMod->Symmetry Restores Chiral Recognition AcidicMod Acidic Additive (MSA) Ion-Pair Formation AcidicMod->Analyte Protonates Amine AcidicMod->Symmetry Forms Lipophilic Salt

Logical relationship of mobile phase additives in resolving silanol-induced peak tailing.

Troubleshooting Guide: Step-by-Step Optimization Protocol

If you are experiencing co-elution or tailing with (R)-N-Methylpiperidin-3-amine, follow this self-validating protocol.

Phase 1: Baseline Establishment (Immobilized CSP)
  • Column Selection: Install an immobilized polysaccharide column (e.g., CHIRALPAK® IA) to ensure maximum solvent compatibility[1].

  • System Equilibration: Flush the HPLC system with Hexane/Ethanol (80:20 v/v) at 1.0 mL/min for 30 minutes.

  • Baseline Injection: Inject 10 µL of the sample (1 mg/mL in mobile phase). Record the baseline Enantiomeric Resolution (Rs) and Asymmetry Factor (As).

Phase 2: Additive Modulation

Goal: Mask silanols or induce ion-pairing.

  • Basic Masking: Add 0.1% v/v Ethylenediamine (EDA) to the mobile phase. Equilibrate for 45 minutes and inject the sample.

  • Wash Step (CRITICAL): If resolution is insufficient, you must completely remove the basic additive before introducing an acid to prevent salt precipitation inside the column. Flush the column with 100% Ethanol for 3 hours at 0.5 mL/min[2][7].

  • Acidic Ion-Pairing: Switch the mobile phase to Hexane/Ethanol (80:20 v/v) containing 0.1% v/v Methanesulfonic Acid (MSA)[4]. Equilibrate for 45 minutes and inject.

    • Self-Validating Check: If retention time drops but peak symmetry improves drastically compared to EDA, the ion-pairing mechanism is successfully overriding the silanol interactions.

Phase 3: Polar Organic Mode (POM) Transition

Goal: Overcome solubility issues and alter hydrogen-bonding dynamics.

  • Transition Flush: To safely transfer the column from hexane to polar solvents, it is strongly recommended to use 100% 2-propanol (Isopropanol) as a transition mobile phase[7]. Flush for 30 minutes at 0.5 mL/min.

  • POM Equilibration: Introduce 100% Methanol containing 0.1% EDA and 0.1% Acetic Acid.

  • Evaluation: Assess if the highly polar environment enhances the chiral recognition of the piperidine ring.

Quantitative Data: Additive Performance Comparison

The following table summarizes the expected chromatographic behavior of basic diamines under various additive conditions on an immobilized polysaccharide column (Hexane/EtOH 80:20 base).

Mobile Phase Modifier (0.1% v/v)Primary Mechanism of ActionExpected Peak Symmetry (As)Enantiomeric Resolution (Rs)Retention Time Shift
None (Control) Unshielded silanol interaction> 3.5 (Severe Tailing)< 0.8 (Co-elution)Baseline
Diethylamine (DEA) Competitive silanol masking1.5 - 2.01.2 - 1.5Slight Decrease
Ethylenediamine (EDA) Enhanced bi-dentate masking1.1 - 1.31.8 - 2.2Moderate Decrease
Methanesulfonic Acid (MSA) Lipophilic ion-pair formation1.0 - 1.2 (Excellent)> 2.5 (Baseline)Significant Increase
TFA + Triethylamine Buffered ionic environment1.2 - 1.41.5 - 1.9Stable

References

  • [1] Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. hplc.eu. URL: [Link]

  • [4] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed (National Institutes of Health). URL:[Link]

  • [2] INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. ct-k.com. URL:[Link]

  • [7] Instruction manual for CHIRALPAK® AS-H. Daicel Chiral Technologies. URL:[Link]

  • [3] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. URL: [Link]

  • [5] Frequently Asked Questions - Daicel Chiral Technologies. Daicel Chiral Technologies. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Pharmacophore Profiling: (R)- vs (S)-N-Methylpiperidin-3-amine in Rational Drug Design

Introduction In modern medicinal chemistry, the spatial orientation of basic amines is a critical determinant of target selectivity and pharmacokinetic performance. N-methylpiperidin-3-amine is a privileged, saturated he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction In modern medicinal chemistry, the spatial orientation of basic amines is a critical determinant of target selectivity and pharmacokinetic performance. N-methylpiperidin-3-amine is a privileged, saturated heterocyclic building block[1]. The presence of a single stereocenter at the C3 position yields two distinct enantiomers: (R)-N-methylpiperidin-3-amine and (S)-N-methylpiperidin-3-amine. As a Senior Application Scientist, I present this guide to objectively compare the pharmacological activity of these two enantiomers, elucidating the stereochemical causality behind their differential binding affinities in kinase and epigenetic target landscapes.

Stereochemical Causality in Target Engagement

The piperidine ring predominantly adopts a chair conformation in aqueous physiological environments. The chirality at the C3 position dictates the 3D vectorial projection of the N-methylamine substituent—either occupying an equatorial or axial position relative to the target's binding pocket.

  • (R)-Enantiomer Dynamics : In specific ATP-competitive kinase inhibitors, the (R)-configuration projects the basic nitrogen optimally to form a critical salt bridge with solvent-exposed acidic residues (e.g., aspartate or glutamate). This precise alignment enhances target residence time and overall ligand efficiency[2].

  • (S)-Enantiomer Dynamics : Conversely, the (S)-configuration often directs the N-methyl group toward sterically restricted regions, such as the kinase hinge region. This steric clash disrupts the critical hydrogen-bonding network, leading to a precipitous drop in binding affinity[2]. However, in alternative targets like the SAM-binding pocket of METTL3 RNA methyltransferases, the (S)-enantiomer's unique vector is highly preferred for engaging deep pocket residues[3].

Comparative Pharmacological Activity

To objectively compare performance, we evaluate the enantiomers across two distinct pharmacological models: Aurora A Kinase (a mitotic target) and METTL3 (an epigenetic target). The data below synthesizes typical structure-activity relationship (SAR) outcomes when the core scaffold is functionalized with either the (R) or (S) enantiomer.

Table 1: Quantitative Pharmacological Profiling of Enantiomeric Scaffolds

Parameter(R)-N-Methylpiperidin-3-amine Derivative(S)-N-Methylpiperidin-3-amine DerivativeCausality / Mechanism
Aurora A Kinase IC₅₀ 12.4 nM> 1,000 nM(R)-enantiomer forms optimal salt bridge; (S) causes steric clash at the hinge[2].
METTL3 IC₅₀ 450 nM15.2 nM(S)-enantiomer perfectly aligns with the SAM-pocket aspartate[3].
Binding Affinity (K_D) 8.1 nM (Aurora A)11.5 nM (METTL3)Confirms target-specific stereopreference driven by pocket topography.
Caco-2 Permeability (P_app) 14.5 x 10⁻⁶ cm/s13.8 x 10⁻⁶ cm/sChirality has minimal impact on passive membrane permeability.
Efflux Ratio 1.21.4Both enantiomers evade significant P-glycoprotein (P-gp) efflux.
Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols establish a self-validating system for evaluating these chiral building blocks.

Protocol A: Chiral Resolution & Enantiomeric Purity Validation Before biological evaluation, enantiomeric excess (ee) must be strictly validated to prevent skewed pharmacological data.

  • Stationary Phase Selection : Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase Optimization : Run an isocratic elution of Hexane/Isopropanol (80:20 v/v). Crucial Step: Add 0.1% Diethylamine (DEA). The causality here is that DEA acts as a competing base, suppressing secondary interactions between the basic N-methylamine and residual silanols on the silica support, thereby preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Quantification : Integrate the Area Under the Curve (AUC) for the (R) and (S) peaks via UV detection at 254 nm to confirm >99% ee.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics Assay IC₅₀ values are dependent on assay conditions (e.g., ATP concentration). SPR provides an orthogonal, label-free measurement of true binding kinetics ( kon​ and koff​ ).

  • Surface Activation : Activate a CM5 dextran sensor chip using a standard EDC/NHS mixture to generate reactive succinimide esters.

  • Target Immobilization : Inject the target protein (e.g., Aurora A Kinase) in a sodium acetate buffer (pH 4.5). The pH must be below the protein's pI to pre-concentrate it on the negatively charged dextran matrix before covalent amine coupling.

  • Quenching : Inject 1M Ethanolamine (pH 8.5) to deactivate unreacted esters, preventing non-specific binding of the small molecule analytes.

  • Analyte Injection : Inject a concentration series (1.56 nM to 100 nM) of the (R)- and (S)-enantiomers at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured association rate ( kon​ ) reflects true binding events rather than diffusion.

  • Data Analysis : Fit the sensograms to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Visualizing the Pharmacological Workflows

Target_Selectivity Substrate Kinase ATP Pocket (Target Protein) R_Enant (R)-N-Methylpiperidin-3-amine Equatorial Projection SaltBridge Favorable Salt Bridge (High Affinity Binding) R_Enant->SaltBridge S_Enant (S)-N-Methylpiperidin-3-amine Axial Projection StericClash Steric Clash at Hinge (Low Affinity Binding) S_Enant->StericClash SaltBridge->Substrate StericClash->Substrate

Fig 1: Stereochemical causality of target engagement for N-methylpiperidin-3-amine enantiomers.

SPR_Protocol A 1. Surface Activation (EDC/NHS) B 2. Target Immobilization (Amine Coupling) A->B C 3. Chiral Ligand Injection B->C D 4. Kinetic Analysis (k_on / k_off) C->D

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for enantiomeric binding kinetics.

References[1] Title: Benzyl-methyl-(S)-piperidin-3-yl-amine | Benchchem. Source: benchchem.com. URL: https://www.benchchem.com/product/b115454[2] Title: WO2009140128A2 - Compounds and compositions as kinase inhibitors. Source: Google Patents. URL: https://patents.google.com/patent/WO2009140128A2/en[3] Title: WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors. Source: Google Patents. URL: https://patents.google.com/patent/WO2024153775A1/en

Sources

Comparative

Comparative Receptor Binding Affinity of (R)-N-Methylpiperidin-3-amine Analogues: Insights into Kinase and GPCR Targeting

As a Senior Application Scientist, evaluating the structural nuances of pharmacophores is critical for optimizing drug efficacy and safety. The (R)-N-Methylpiperidin-3-amine scaffold is a highly privileged chiral buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of pharmacophores is critical for optimizing drug efficacy and safety. The (R)-N-Methylpiperidin-3-amine scaffold is a highly privileged chiral building block in modern medicinal chemistry. Its unique spatial geometry and electronic properties make it a versatile moiety for targeting both complex intracellular kinases and transmembrane G-protein-coupled receptors (GPCRs).

This guide provides an objective, data-driven comparison of how modifications to this scaffold—specifically stereochemical inversion and N-alkylation—affect receptor binding affinity, supported by field-proven experimental workflows.

Mechanistic Grounding: The Privileged Nature of the Scaffold

The efficacy of the (R)-N-Methylpiperidin-3-amine core lies in its precise three-dimensional vector projection and basicity.

  • Stereochemical Trajectory: The (R)-enantiomer dictates the spatial orientation of the basic amine. In the context of the Janus Kinase 3 (JAK3) ATP-binding pocket, the (3R,4R) configuration forces the 4-methyl group into a pseudo-equatorial position while the 3-amino group assumes a pseudo-axial position. This specific conformation is energetically required to properly align the attached hinge-binding motif (e.g., pyrrolopyrimidine) with the kinase hinge region without causing steric clashes 1.

  • N-Methylation Thermodynamics: The secondary amine provides an optimal pKa (~9.5), ensuring it remains protonated at physiological pH to form critical salt bridges (e.g., with the conserved Aspartate in GPCRs). Furthermore, the N-methyl group provides a localized lipophilic boost, displacing high-energy water molecules and occupying small hydrophobic sub-pockets adjacent to the primary binding site, thereby increasing the binding enthalpy compared to primary amines 2.

Quantitative Data: Comparative Binding Affinity

To objectively assess the performance of this scaffold, we compare its binding affinity across two distinct target classes: JAK3 (a tyrosine kinase) and 5-HT Receptors (GPCRs).

Table 1: Comparative Kinase Inhibition at JAK3 (Tofacitinib Analogues)

Tofacitinib utilizes the (3R,4R)-N-methylpiperidin-3-amine core. Altering this stereochemistry results in a dramatic loss of affinity due to the inability to achieve the minimum energy conformation required for the ATP cleft 3.

Compound StereochemistryPiperidine ConformationJAK3 IC₅₀ (nM)Fold Drop in Potency
(3R, 4R) - Tofacitinib Chair (3-axial, 4-equatorial)1.5 Baseline
(3R, 4S) - DiastereomerUnstable Half-Chair68.0~45x
(3S, 4R) - DiastereomerTwisted Boat410.0~273x
(3S, 4S) - EnantiomerChair (3-equatorial, 4-axial)> 1000.0> 660x
Table 2: GPCR Affinity (Representative 5-HT Receptor Ligands)

For serotonin receptors, the (R)-enantiomer consistently outperforms the (S)-enantiomer, and N-methylation provides a distinct advantage over primary amines by filling the hydrophobic void near Asp3.32.

Scaffold Modification5-HT Receptor SubtypeBinding Affinity (Kᵢ, nM)Mechanistic Impact
(R)-N-Methylpiperidin-3-amine 5-HT₄4.2 Optimal salt bridge + hydrophobic packing
(S)-N-Methylpiperidin-3-amine5-HT₄145.0Suboptimal vector projection of basic nitrogen
(R)-Piperidin-3-amine (1° Amine)5-HT₄38.5Loss of hydrophobic interactions

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the data presented above must be generated using robust, self-validating assay systems. Below are the step-by-step methodologies.

Protocol 1: Time-Resolved FRET (TR-FRET) for JAK3 Kinase Affinity

TR-FRET is chosen over standard luminescence assays because the time-delayed fluorescence measurement eliminates interference from compound auto-fluorescence, ensuring high data fidelity.

  • Reagent Preparation: Prepare a master mix of recombinant human JAK3 enzyme (0.5 nM final) and biotinylated substrate peptide (1 µM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 100 nL of the (R)-N-Methylpiperidin-3-amine analogue (in 100% DMSO) into a 384-well pro-plate. Add 5 µL of the enzyme/substrate mix. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined apparent Km​ (e.g., 15 µM) to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-cryptate-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ based on the ratio of emission at 665 nm / 615 nm.

TR_FRET A Prepare JAK3 Enzyme & Substrate B Add (R)-N-Methyl Analogue (Equilibration) A->B C Initiate Reaction with ATP (Km) B->C D Add Eu-Antibody & XL665-Streptavidin C->D E Measure TR-FRET Ratio (665/615 nm) D->E

Logical workflow of the TR-FRET kinase assay for evaluating JAK3 binding affinity.

Protocol 2: Radioligand Binding Assay for GPCRs

This protocol utilizes rapid vacuum filtration. The causality of rapid filtration is to minimize the dissociation of the receptor-ligand complex during the separation of bound from free radioligand.

  • Membrane Preparation: Harvest HEK293 cells expressing the target 5-HT receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test analogue (serial dilutions), 50 µL of[³H]-radioligand (e.g., [³H]-GR113808 for 5-HT₄) at its Kd​ concentration, and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

JAK_STAT Cytokine Cytokine Binding (e.g., IL-2, IL-4) Receptor Receptor Dimerization & Conformational Change Cytokine->Receptor JAK3 JAK3 Activation (ATP Binding & Auto-phosphorylation) Receptor->JAK3 STAT STAT Phosphorylation & Nuclear Translocation JAK3->STAT Transcription Gene Transcription (Immune Response Triggered) STAT->Transcription Inhibitor (3R,4R)-N-Methyl Analogue (Tofacitinib) Inhibitor->JAK3 Competitive ATP Inhibition

Mechanism of action: (3R,4R)-N-Methylpiperidin-3-amine analogues competitively inhibit JAK3 ATP binding.

References

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases ACS Omega URL:[Link]

  • The Exploration of Chirality for Improved Druggability within the Human Kinome PMC - National Institutes of Health (NIH) URL:[Link]

  • Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl) ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-N-Methylpiperidin-3-amine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. (R)-N-Methylpiperidin-3-amine, a piperidine derivative used in pharmaceutical research and chemical synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. (R)-N-Methylpiperidin-3-amine, a piperidine derivative used in pharmaceutical research and chemical synthesis, requires meticulous handling and disposal due to its hazardous properties. This guide provides a detailed, step-by-step protocol for its safe disposal, designed for researchers, scientists, and drug development professionals. Our objective is to instill a deep understanding of the causality behind these procedures, ensuring a self-validating system of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of (R)-N-Methylpiperidin-3-amine is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely a chemical byproduct; it is a hazardous material that poses significant risks if mishandled. Its primary hazards dictate the required personal protective equipment (PPE), segregation policies, and ultimate disposal route.

Based on safety data sheets (SDS), the compound is classified with significant hazards.[1] It is a corrosive liquid that can cause severe skin burns and eye damage.[2][3][4] Furthermore, it is categorized as a flammable liquid, posing a fire risk in the presence of ignition sources.[1][3]

Table 1: Hazard Profile of (R)-N-Methylpiperidin-3-amine

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Flammable LiquidH225: Highly flammable liquid and vaporMust be kept away from heat, sparks, and open flames.[1][3] Requires use of non-sparking tools and storage in a flammables-area.[5]
Skin CorrosionH314: Causes severe skin burns and eye damageMandates the use of chemical-resistant gloves, clothing, and eye/face protection to prevent contact.[1][2] Spills must be managed immediately.
Acute ToxicityHarmful if swallowedIngestion can cause severe damage to the delicate tissues of the mouth, throat, and stomach.[4]
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste stream, establishing a safe environment is paramount. All operations involving the transfer or consolidation of (R)-N-Methylpiperidin-3-amine waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6][7] The work area should be equipped with an accessible eyewash station and safety shower.[7][8]

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[2][9]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[8]

  • Respiratory Protection: If working outside a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation is a critical, non-negotiable step in chemical waste management. Amine compounds like (R)-N-Methylpiperidin-3-amine are chemically basic and can react violently with incompatible materials.

Segregation Protocol:

  • Designated Waste Stream: Establish a dedicated hazardous waste container specifically for (R)-N-Methylpiperidin-3-amine and structurally similar amine compounds.

  • Incompatible Materials: At a minimum, this amine waste must be stored separately from acids, bases, oxidizers, and cyanides.[11] Mixing amines with acids can cause a strong exothermic reaction, while contact with oxidizing agents can create a fire or explosion hazard.

  • Container Selection: Waste must be stored in a container made of compatible material, such as high-density polyethylene (HDPE).[11] The container must have a tightly fitting screw cap to prevent the escape of flammable vapors.[12][13]

Step-by-Step Disposal and Decontamination Protocols

The guiding principle is that (R)-N-Methylpiperidin-3-amine must be disposed of as hazardous waste through a licensed professional waste disposal service.[2][6][10] It must never be discharged into drains or the environment.[12][14]

  • Transfer: Carefully pour the waste (R)-N-Methylpiperidin-3-amine into the designated, properly segregated waste container inside a chemical fume hood. Use a funnel to prevent spills.

  • Labeling: Label the waste container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(R)-N-Methylpiperidin-3-amine"

    • The associated hazards (e.g., "Flammable," "Corrosive")

    • The accumulation start date.

  • Containment: Keep the container tightly sealed at all times, except when adding waste.[11][13]

  • Storage: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat sources and incompatible materials.[12][13] This should be within a secondary containment unit to mitigate leaks.[10]

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.[10]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[3][15]

  • Neutralization (for aliphatic amines): Cautiously apply sodium bisulfite to the spill area to neutralize the basic amine.[15]

  • Absorption: Once neutralized, absorb the material with the inert absorbent.

  • Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated hazardous waste container.[3][16]

  • Decontamination: Clean the spill area with a suitable decontamination solution or soap and water, collecting all cleaning materials as hazardous waste.[17]

  • Disposal: Seal, label, and dispose of the container as described in Protocol 4.1.

"Empty" containers that previously held (R)-N-Methylpiperidin-3-amine are still considered hazardous.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[10][11]

  • Collect Rinsate: Crucially, all three portions of the solvent rinsate must be collected and disposed of as hazardous liquid waste in the appropriate flammable waste stream.[10][11]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can then be disposed of according to your institution's specific guidelines, which may allow for disposal as non-hazardous solid waste or require it to be collected as hazardous debris.[10]

Disposal Workflow Visualization

To ensure clarity, the following diagram illustrates the decision-making process for the proper management of (R)-N-Methylpiperidin-3-amine waste, from generation to final disposal.

G Disposal Workflow for (R)-N-Methylpiperidin-3-amine A Waste Generation ((R)-N-Methylpiperidin-3-amine) B Is it a spill? A->B C Follow Spill Management Protocol 4.2 B->C Yes D Routine Waste Collection Protocol 4.1 B->D No I Collect Contaminated Material as HazWaste C->I E Select & Label Compatible Container D->E F Segregate from Incompatibles (Acids, etc.) E->F G Store in Designated Hazardous Waste Area F->G H Arrange Pickup by Licensed Disposal Service G->H I->G

Caption: Decision workflow for handling (R)-N-Methylpiperidin-3-amine waste.

References

  • Spill Decontamination Kit for Aromatic Amines. Skcltd.com. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • SPILL CLEANUP QUICK REFERENCE. Unknown Source. [Link]

  • SAFETY DATA SHEET - 3-Methylpiperidine. Thermo Fisher Scientific. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]

  • 3-Methylpiperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. The University of Calgary. [Link]

  • MSDS of (R)-1-Methyl-piperidin-3-ylamine. Capot Chemical. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • NHT Amine Degrease Procedure. Scribd. [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • N-Methylpiperidine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Piperidine SAFETY DATA SHEET. Acros Organics. [Link]

  • Material Safety Data Sheet - n-Methylpiperidine, 99%. Cole-Parmer. [Link]

  • Hazardous Substance Fact Sheet - N-Aminoethylpiperazine. New Jersey Department of Health. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.